Bay 61-3606
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQOJVOKBAAAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017352 | |
| Record name | BAY 61-3606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732983-37-8 | |
| Record name | BAY-61-3606 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732983378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY 61-3606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-61-3606 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G8S0H9KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Edged Sword: Unraveling the Core Mechanism of Action of Bay 61-3606
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Bay 61-3606, a potent and selective kinase inhibitor. Primarily recognized for its robust inhibition of Spleen Tyrosine Kinase (Syk), emerging evidence reveals a dual-inhibitory role, encompassing Cyclin-Dependent Kinase 9 (CDK9). This comprehensive overview is tailored for researchers, scientists, and drug development professionals, offering detailed experimental insights and a clear visualization of the underlying signaling pathways.
This compound is an orally available, ATP-competitive, and reversible inhibitor.[1][2] Its primary mechanism of action revolves around the potent and highly selective inhibition of Syk, a critical non-receptor tyrosine kinase involved in signal transduction across various hematopoietic cells. However, its pharmacological profile is broader, with significant activity against CDK9, a key regulator of transcription. This dual activity underlies its diverse cellular effects, including the induction of cell cycle arrest and apoptosis, as well as the sensitization of cancer cells to TRAIL-induced apoptosis.[3][4]
Quantitative Analysis of Kinase Inhibition and Cellular Effects
The inhibitory potency and selectivity of this compound have been quantified across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against its primary targets and its effects on various cellular processes.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | Inhibition Parameter | Value (nM) |
| Syk | K_i_ | 7.5[1][2][3] |
| Syk | IC_50_ | 10[1][2] |
| CDK9 | IC_50_ | 37[3][4] |
Table 2: Selectivity Profile
| Kinase | Activity | Concentration |
| Lyn, Fyn, Src, Itk, Btk | No inhibition | Up to 4.7 µM[3] |
Table 3: Cellular Activity
| Cell Line/Process | Assay | IC_50_ (nM) |
| Ramos (Human B cell line) | BCR-stimulated intracellular calcium increase | 81 |
| Mouse Splenic B cells | BCR-induced proliferation | 58 |
| RBL-2H3 (Rat basophilic leukemia) | FcεRI-mediated hexosaminidase release | 46 |
| Rat Peritoneal Mast Cells | FcεRI-mediated serotonin release | 17 |
| MV-4-11 (Human AML) | Growth inhibition | 7.394 |
| EoL-1 (Human eosinophilic leukemia) | Growth inhibition | 332.75 |
| NALM-6 (Human B cell precursor leukemia) | Growth inhibition | 417.39 |
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Syk-Dependent Signaling Pathway Inhibition
This compound directly inhibits the kinase activity of Syk, thereby blocking downstream signaling cascades initiated by the B-cell receptor (BCR) and Fc receptors (FcR). This inhibition ultimately leads to the suppression of inflammatory responses and B-cell proliferation.
References
Bay 61-3606: A Technical Guide to a Selective Syk Inhibitor
Introduction: Bay 61-3606 is a potent, ATP-competitive, and reversible small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] As a central mediator of immunoreceptor signaling, Syk is a critical component in the signal transduction pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[3][4] This makes it an attractive therapeutic target for allergic and autoimmune diseases.[5][6] this compound serves as an invaluable tool for researchers studying Syk-dependent signaling pathways and has demonstrated efficacy in preclinical models of allergy and asthma.[5] This guide provides an in-depth technical overview of this compound, including its kinase selectivity, cellular and in vivo efficacy, the signaling pathways it modulates, and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and efficacy of this compound.
Table 1: Kinase Selectivity Profile
This table highlights the selectivity of this compound for Syk over other kinases. The compound shows potent inhibition of Syk while having significantly less or no effect on several other related tyrosine kinases at high concentrations.[2] However, it also demonstrates inhibitory activity against other kinases like CDK9 and MAP4K2.[7][8]
| Kinase Target | Inhibition Value | Parameter | Reference |
| Syk | 7.5 nM | Ki | [1][2][7] |
| Syk | 10 nM | IC50 | [1][5] |
| CDK9 | 37 nM | IC50 | [7] |
| MAP4K2 (GCK) | >10-fold less effective than Syk | IC50 | [8] |
| Btk | No inhibition up to 4.7 µM | - | [7] |
| Fyn | No inhibition up to 4.7 µM | - | [7] |
| Itk | No inhibition up to 4.7 µM | - | [7] |
| Lyn | No inhibition up to 4.7 µM | - | [7] |
| Src | No inhibition up to 4.7 µM | - | [7] |
Table 2: In Vitro Efficacy in Cellular Assays
This table presents the efficacy of this compound in various cell-based functional assays, demonstrating its ability to block Syk-mediated cellular responses.
| Cell Type / Assay | Cellular Effect | IC50 Value | Reference |
| Rat Basophilic Leukemia (RBL-2H3) | FcεRI-mediated hexosaminidase release | 46 nM | [5] |
| Rat Peritoneal Mast Cells | FcεRI-mediated Serotonin release | 17 nM | [5] |
| Human Mast Cells (HCMC) | Tryptase release | 5.5 nM | [5] |
| Human Mast Cells (HCMC) | Histamine release | 5.1 nM | [5] |
| Human Basophils (Healthy) | Degranulation | 10 nM | [2] |
| Human Basophils (Atopic) | Degranulation | 8.1 nM | [2] |
| B cells | BCR-induced intracellular Ca2+ increase | 81 nM | [5] |
| U937 Monocytes | FcγR-mediated superoxide production | 52 nM | [5] |
Table 3: In Vivo Efficacy in Animal Models
This table summarizes the in vivo efficacy of this compound in preclinical animal models.
| Animal Model | Effect | ED50 / Dose | Reference |
| Rat Passive Cutaneous Anaphylaxis (PCA) | Inhibition of Type-I allergic reaction | 8 mg/kg (oral) | [5] |
| Rat Asthma Model | Inhibition of DNP-BSA stimulated pulmonary pressure increase | 3 mg/kg | [5] |
| Mouse Xenograft (MCF-7) | Tumor growth reduction (in combination with TRAIL) | 50 mg/kg (i.p.) | [1][9] |
Signaling Pathways and Mechanisms of Action
This compound primarily functions by inhibiting Syk, but it also exhibits significant off-target effects, particularly on the CDK9/Mcl-1 axis.
1. Inhibition of Syk-Mediated Immunoreceptor Signaling
Syk is a pivotal kinase downstream of immunoreceptors like the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI) on mast cells.[4][10] Upon antigen-mediated receptor aggregation, a Src-family kinase (e.g., Lyn) phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the receptor chains. This compound, by competitively binding to the ATP pocket of Syk, prevents the subsequent phosphorylation and activation of downstream targets, thereby blocking the inflammatory and allergic cascade.[10]
2. Syk-Independent Downregulation of Mcl-1
Interestingly, in breast cancer cells, this compound sensitizes cells to TRAIL-induced apoptosis through a Syk-independent mechanism.[9][11] It achieves this by downregulating the anti-apoptotic protein Mcl-1 via two distinct routes: inhibiting its gene transcription by targeting CDK9 and promoting its ubiquitin-dependent degradation.[9][12] This dual action leads to a significant reduction in Mcl-1 levels, tipping the cellular balance towards apoptosis.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
1. In Vitro Kinase Assay (Radiometric)
This protocol is a generalized method for determining the IC50 of this compound against a target kinase.
-
Objective: To measure the concentration of this compound required to inhibit 50% of the kinase's activity.
-
Materials: Recombinant human Syk kinase, appropriate kinase buffer, [γ-33P]ATP, substrate peptide, this compound serial dilutions, and a scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the substrate peptide, and the recombinant Syk enzyme.
-
Add serial dilutions of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filters extensively to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]
-
2. Cell-Based Assays
a. Mast Cell Degranulation Assay (Hexosaminidase Release)
-
Objective: To quantify the inhibitory effect of this compound on IgE-mediated mast cell degranulation.
-
Cell Line: RBL-2H3 (Rat Basophilic Leukemia).
-
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce degranulation by adding DNP-BSA antigen. Include a control for total release by lysing a set of cells with Triton X-100.
-
After 30-60 minutes of incubation at 37°C, centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate and measure the activity of the released β-hexosaminidase by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.
-
Calculate the percentage of mediator release and determine the IC50 of this compound.[5]
-
b. Western Blotting for Phospho-Protein Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of Syk and its downstream targets (e.g., ERK, Akt).[1][13]
-
Procedure:
-
Culture cells (e.g., neutrophils, neuroblastoma cells) to the desired confluency.[1][13]
-
Starve the cells if necessary to reduce basal phosphorylation levels.
-
Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).[1]
-
Stimulate the cells with an appropriate agonist (e.g., immune complexes) to activate the Syk pathway.[13]
-
Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 15 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-Syk, anti-p-ERK) and total proteins as loading controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Analyze band intensities to quantify changes in phosphorylation.
-
3. In Vivo Xenograft Model
This protocol describes a mouse xenograft model to evaluate the anti-tumor efficacy of this compound, particularly in sensitizing tumors to other agents like TRAIL.[9]
-
Objective: To assess the effect of this compound, alone or in combination, on tumor growth in vivo.
-
Animal Model: Female BALB/c nude mice (5 weeks old).
-
Cell Line: MCF-7 human breast cancer cells.
-
Procedure:
-
Subcutaneously implant a β-estradiol pellet into each mouse to support the growth of estrogen-dependent MCF-7 cells.
-
One day later, subcutaneously inject 1 x 10^6 MCF-7 cells into the hind limb of each mouse.
-
Monitor tumor growth regularly. When tumor volumes reach approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle, TRAIL alone, this compound alone, combination).
-
Administer treatments as scheduled. For example, administer this compound (50 mg/kg) and/or TRAIL (10 mg/kg) via intraperitoneal injection twice a week for two weeks. When combined, this compound is typically given 2 hours before TRAIL.[9]
-
Measure tumor dimensions (length and width) with a caliper every other day and calculate tumor volume using the formula: Volume = 1/2 (length × width²).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot tumor growth curves and perform statistical analysis to determine treatment efficacy.[9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Syk | Apoptosis | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. apexbt.com [apexbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Frontiers | Whole-Genome Expression Profiling in Skin Reveals SYK As a Key Regulator of Inflammation in Experimental Epidermolysis Bullosa Acquisita [frontiersin.org]
The Role of Bay 61-3606 in the Inhibition of Spleen Tyrosine Kinase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay 61-3606 is a potent, reversible, and ATP-competitive small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Initially developed for its role in mediating allergic and inflammatory responses, its mechanism of action and broader biological effects have been the subject of extensive research. This technical guide provides an in-depth analysis of this compound, focusing on its inhibitory action on Syk. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer a comprehensive resource for the scientific community.
Introduction to this compound and Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors (FcR) on immune cells.[1][2] Its activation is a pivotal event in initiating inflammatory and allergic responses, making it a key therapeutic target for conditions like asthma, allergies, and certain autoimmune diseases.
This compound, an imidazopyrimidine compound, emerged as a highly selective and orally bioavailable inhibitor of Syk. It acts by competing with ATP for the kinase's catalytic site, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.[1][3]
Mechanism of Action and Kinase Selectivity
This compound functions as a potent, ATP-competitive, and reversible inhibitor of Syk tyrosine kinase activity.[4] Its high selectivity is a hallmark feature, showing minimal to no inhibitory effects against several other tyrosine kinases, such as Btk, Fyn, Itk, Lyn, and Src, at comparable concentrations.[4][5][6] However, subsequent research has revealed that this compound also targets other kinases, such as Cyclin-Dependent Kinase 9 (CDK9) and MAP4K2 (GCK), which contribute to its Syk-independent biological activities.[5][7][8][9]
Data Presentation: In Vitro Kinase Inhibition Profile
The following table summarizes the inhibitory potency and selectivity of this compound against various kinases.
| Target Kinase | Inhibition Constant (Ki) | IC50 | Selectivity Notes |
| Syk | 7.5 nM [2][3][4][5][6] | 10 nM | Highly potent and selective inhibition. |
| CDK9 | Not Reported | 37 nM[5][8] | Demonstrates potent off-target activity. |
| Btk, Fyn, Itk, Lyn, Src | >4.7 µM[6] | >4.7 µM[5] | Exhibits greater than 600-fold selectivity over these kinases.[1] |
| MAP4K2 (GCK), IKKα | Not Reported | Not Reported | Identified as additional targets in kinase profiling studies.[7][9] |
Cellular and In Vivo Efficacy
The potent enzymatic inhibition of Syk by this compound translates to robust activity in cellular and in vivo models of inflammation and allergy. It effectively suppresses Fc receptor-mediated degranulation in mast cells and basophils, B-cell receptor activation, and monocyte signaling.[2][4] Oral administration in animal models has been shown to significantly block antigen-induced allergic reactions.[2][4][5]
Data Presentation: Cellular Activity of this compound
This table outlines the IC50 values of this compound in various functional cellular assays.
| Cellular Assay | Cell Type | IC50 Value |
| Anti-IgE-induced Histamine Release[6] | Human Mast Cells | 5.1 nM |
| FcεRI-mediated Hexosaminidase Release[1][2] | RBL-2H3 (Rat Basophilic Leukemia) | 46 nM |
| FcεRI-mediated Serotonin Release[1][2] | Rat Peritoneal Mast Cells | 17 nM |
| Anti-IgM-induced Proliferation[1][2][6] | Mouse Splenic B Cells | 58 nM |
| BCR-mediated Calcium Mobilization[1][2] | Ramos (Human B Cell Line) | 81 nM |
| FcγR-mediated Respiratory Burst[1] | Elicited Mouse Peritoneal Macrophages | 35 nM |
| Anti-IgE-induced Basophil Degranulation[2][4] | Human Basophils (Healthy Donors) | 10.2 nM |
| Anti-IgE-induced Basophil Degranulation[2][4] | Human Basophils (Atopic Donors) | 8.1 nM |
Experimental Protocols
Protocol 1: In Vitro Syk Kinase Assay
This protocol describes a method to determine the IC50 value of this compound against recombinant Syk kinase.
-
Reagents: Recombinant human Syk enzyme, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), this compound (serially diluted), and a detection system (e.g., DELFIA® assay using europium-labeled anti-phosphotyrosine antibody and streptavidin-coated plates).
-
Procedure: a. Add kinase buffer, substrate, and serially diluted this compound to streptavidin-coated microtiter plates. b. Initiate the kinase reaction by adding the Syk enzyme and ATP solution. c. Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation. d. Stop the reaction by adding EDTA. e. Wash the plates to remove non-biotinylated components. f. Add europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate. g. After another wash step, add an enhancement solution to develop the fluorescent signal. h. Measure time-resolved fluorescence.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Degranulation Assay (RBL-2H3 Cells)
This protocol outlines the measurement of this compound's effect on antigen-induced mast cell degranulation.[2]
-
Cell Culture: Culture RBL-2H3 cells and sensitize them overnight with a monoclonal anti-DNP IgE antibody.
-
Procedure: a. Wash the sensitized cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer). b. Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C. c. Trigger degranulation by adding the antigen (DNP-HSA). d. Incubate for 30-60 minutes at 37°C. e. Pellet the cells by centrifugation. f. Collect the supernatant.
-
Quantification: Measure the activity of a released granular enzyme, such as β-hexosaminidase, in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Data Analysis: Calculate the percentage of inhibition of enzyme release for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Protocol 3: In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
This protocol details the assessment of this compound's efficacy in a rat model of allergic reaction.[5][6]
-
Sensitization: Passively sensitize rats by intradermally injecting anti-DNP IgE into the dorsal skin.
-
Drug Administration: After 24-48 hours, administer this compound or vehicle orally at a specific dose (e.g., 3 mg/kg).[5]
-
Antigen Challenge: After a set period (e.g., 1 hour post-dose), intravenously challenge the rats with the antigen (DNP-HSA) mixed with Evans blue dye.
-
Evaluation: After 30 minutes, euthanize the animals and excise the skin at the injection sites.
-
Quantification: Quantify the amount of dye that has extravasated into the tissue, which is proportional to the intensity of the allergic reaction. This can be done by extracting the dye from the tissue and measuring its absorbance.
-
Data Analysis: Calculate the effective dose (ED50), the dose required to inhibit the PCA reaction by 50%.[6]
Visualizing the Impact of this compound
Signaling Pathways and Experimental Workflows
Caption: Generalized Syk signaling pathway downstream of an immune receptor.
Caption: Mechanism of action: this compound blocks Syk activation.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Syk-Independent Effects and Broader Implications
While this compound is a highly selective Syk inhibitor, it is not entirely specific. Research has uncovered significant Syk-independent activities that contribute to its biological profile.
-
Mcl-1 Downregulation: In breast cancer cells, this compound has been shown to sensitize cells to TRAIL-induced apoptosis.[8] This effect is not mediated by Syk inhibition but rather through the downregulation of the anti-apoptotic protein Mcl-1.[8] this compound achieves this by promoting the ubiquitin-dependent degradation of Mcl-1 and by inhibiting its transcription via the off-target inhibition of CDK9.[5][8]
-
Effects in Cancer Cells: In multiple myeloma and colorectal cancer cells, the anti-proliferative and pro-apoptotic effects of this compound have been demonstrated to be independent of its action on Syk.[7][10] In some contexts, it acts by inhibiting MAP4K2 (GCK), which can affect NFκB signaling.[4][7]
These findings underscore the importance of characterizing the full kinase target profile of small molecule inhibitors, as off-target effects can lead to novel therapeutic applications beyond the initial intended target.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Spleen Tyrosine Kinase. Its ability to block Syk-mediated signaling cascades has been robustly demonstrated in a wide range of in vitro and in vivo models, establishing it as a valuable tool for studying Syk biology and a lead compound for developing treatments for allergic and inflammatory diseases. Furthermore, the discovery of its Syk-independent activities, particularly the inhibition of CDK9 and subsequent downregulation of Mcl-1, has broadened its potential relevance to oncology. This guide provides a consolidated resource of its quantitative data, methodologies, and mechanisms of action to aid researchers in the fields of immunology, oncology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Syk | Apoptosis | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. ashpublications.org [ashpublications.org]
A Technical Guide to the Downstream Signaling Pathways of Bay 61-3606
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular inhibitor Bay 61-3606, focusing on its mechanism of action and the intricate downstream signaling pathways it modulates. As a potent, ATP-competitive, and reversible inhibitor, this compound was initially developed as a highly selective agent against Spleen Tyrosine Kinase (Syk).[1][2][3] However, subsequent research has revealed a more complex profile, with significant off-target effects on other kinases that contribute to its biological activity. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for scientific professionals investigating its utility in various biological contexts, from inflammation to oncology.
Core Mechanism of Action: Spleen Tyrosine Kinase (Syk) Inhibition
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase critical for signal transduction in hematopoietic cells.[4][5] It plays a pivotal role in adaptive immunity by coupling immune receptors, such as the B-cell receptor (BCR) and Fc receptors (FcRs), to downstream intracellular signaling cascades.[6][7][8] Upon receptor engagement, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), leading to its activation and the subsequent phosphorylation of various adapter proteins and enzymes.[4][6]
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Syk and preventing its catalytic activity.[1][9] This blockade at a key upstream node has profound effects on multiple signaling pathways that govern cellular responses like proliferation, survival, and inflammatory mediator release.
Key Downstream Signaling Pathways Modulated by this compound
The inhibitory action of this compound extends to several major signaling axes. While many of these are direct consequences of Syk inhibition, a number of critical effects are now understood to be Syk-independent.
2.1.1 PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Syk activation is known to trigger this cascade.[10][11] By inhibiting Syk, this compound effectively reduces the phosphorylation and activation of Akt in various cell types, including neuroblastoma and acute myeloid leukemia (AML) cells.[1][12][13] This disruption can lead to decreased cell viability and the downregulation of anti-apoptotic proteins like Mcl-1.[6][11]
2.1.2 NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. In models of inflammation, this compound has been shown to suppress the activation of the NF-κB pathway.[14][15] It prevents the phosphorylation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 subunit and subsequent gene transcription.[15][16] This mechanism underlies its potent anti-inflammatory effects observed in vivo.[14][15]
2.1.3 MAPK and JAK/STAT Pathways
This compound also impacts other crucial signaling networks. Research indicates that it can reduce the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2, p38, and JNK.[1][13][17] Furthermore, in AML cells, this compound has been found to inhibit the phosphorylation of components of the JAK/STAT pathway, which is vital for cytokine signaling and cell growth.[12]
A critical aspect of this compound's activity profile is its inhibition of kinases other than Syk, leading to distinct downstream consequences.
2.2.1 CDK9 Inhibition and Mcl-1 Transcription
In breast cancer cells, this compound has been shown to downregulate the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) in a Syk-independent manner.[2][18] This effect is mediated through the direct inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][18] CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a necessary step for transcriptional elongation. By inhibiting CDK9, this compound suppresses the transcription of short-lived mRNAs, including that of Mcl-1, thereby sensitizing cancer cells to apoptosis-inducing agents like TRAIL.[18][19]
2.2.2 IKZF1/3 Degradation
In multiple myeloma (MM) cells, even those lacking Syk expression, this compound induces cell cycle arrest and apoptosis.[16] This is achieved by promoting the degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1, IKZF3).[16] This mechanism is notably similar to that of immunomodulatory drugs (IMiDs) and suggests an alternative therapeutic avenue for IMiD-resistant myeloma.[16][17]
2.2.3 Other Off-Target Kinases
Studies have also identified Germinal Center Kinase (GCK, also known as MAP4K2) and IKKα as direct targets of this compound.[20][21] Inhibition of GCK affects the viability of colorectal cancer cells with K-RAS or B-RAF mutations, while IKKα inhibition has been shown to impact Human Cytomegalovirus (HCMV) replication.[20][21]
Quantitative Data Summary
The potency of this compound varies across different targets and cellular contexts. The following tables summarize key quantitative data reported in the literature.
Table 1: Kinase Inhibitory Potency of this compound
| Kinase Target | Assay Type | Value | Reference(s) |
| Syk | Ki | 7.5 nM | [1][2][3] |
| Syk | IC50 | 10 nM | [1][3] |
| CDK9 | IC50 | 37 nM | [2][18] |
| IKKα | IC50 | 45 nM | [21] |
| Lyn, Fyn, Src, Itk, Btk | Inhibition | No inhibition up to 4.7 µM | [2] |
Table 2: Cellular Activity (IC50) of this compound
| Cell Line / Cell Type | Assay | IC50 Value | Reference(s) |
| RBL-2H3 (Rat Basophilic Leukemia) | Hexosaminidase Release | 46 nM | [8] |
| Rat Peritoneal Mast Cells | Serotonin Release | 17 nM | [8] |
| Ramos (Human B-Cell) | BCR-induced Ca2+ Increase | 81 nM | [8] |
| Mouse Splenic B-Cells | BCR-induced Proliferation | 58 nM | [8] |
| U937 (Human Monocytic) | FcR-mediated Superoxide Production | 52 nM | [8] |
| Human Monocytes | FcR-mediated Superoxide Production | 12 nM | [8] |
| MV-4-11 (AML) | Growth Inhibition | 7.4 nM | [2] |
| NALM-6 (ALL) | Growth Inhibition | 417 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to characterize the effects of this compound.
This protocol is used to assess the phosphorylation status of kinases like Syk, Akt, and ERK following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or MV-4-11) at a suitable density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 2, 4, or 24 hours).
-
Cell Lysis: Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer supplemented with a complete protease inhibitor cocktail and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Protein Quantification: Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Dilute the protein extracts with 2X Laemmli sample buffer to a final concentration of 1-2 µg/µL. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-p-Syk, anti-p-Akt) and the total protein overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This protocol details the method to determine if this compound induces the ubiquitin-dependent degradation of Mcl-1.[18][22]
-
Transfection: Co-transfect 293T cells with plasmids encoding Flag-tagged Mcl-1 and HA-tagged Ubiquitin (HA-Ub) using a suitable transfection reagent (e.g., Lipofectamine 2000). Allow expression for 48 hours.
-
Treatment: Treat the transfected cells with this compound (e.g., 2.5 µM) or a proteasome inhibitor control (e.g., MG-132) for 6 hours.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., 20 mM N-ethylmaleimide, NEM) and a proteasome inhibitor (5 µM MG-132).
-
Immunoprecipitation (IP): Centrifuge the lysate to clear debris. Add anti-Flag antibody to the supernatant and incubate for 4 hours to overnight at 4°C to capture Flag-Mcl-1. Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the immunoprecipitated proteins by boiling the beads in 2X Laemmli sample buffer. Analyze the eluate by Western blotting using an anti-HA antibody to detect ubiquitinated Mcl-1 and an anti-Flag antibody to confirm successful immunoprecipitation of Mcl-1.
This protocol describes a typical in vivo study to assess the anti-tumor efficacy of this compound.[18][22]
-
Animal Model: Use immunocompromised mice, such as female BALB/c nude mice (5-6 weeks old).
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 1 x 106 MCF-7 cells) into the hind limb of each mouse. For hormone-dependent tumors, an estrogen pellet may be implanted to support tumor growth.
-
Tumor Growth and Grouping: Monitor tumor formation. When tumor volumes reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment groups (n=5-10 per group): (1) Vehicle control, (2) this compound alone, (3) Combination agent alone (e.g., TRAIL), (4) this compound plus combination agent.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) and other agents via the appropriate route (e.g., intraperitoneal injection) according to a set schedule (e.g., twice a week for two weeks).
-
Monitoring: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: Volume = 1/2 (length × width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumor tissue can be weighed and used for subsequent analysis, such as Western blotting or immunohistochemistry.
Conclusion
This compound is a multifaceted kinase inhibitor with significant effects on numerous downstream signaling pathways. While its potent inhibition of Syk makes it a valuable tool for studying immune cell signaling and inflammation, its Syk-independent activities—particularly the inhibition of CDK9 and the induction of IKZF1/3 degradation—are of critical importance in cancer biology. Researchers and drug developers must consider this polypharmacology when designing experiments and interpreting results. The detailed data, protocols, and pathway diagrams provided in this guide offer a robust framework for leveraging this compound as a chemical probe to dissect complex signaling networks and explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Syk | Apoptosis | TargetMol [targetmol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. THE SYK INHIBITRO this compound DIHYDROCHLORIDE INDUCES APOPTOSIS OF... - Zhou Y - EHA-1705 - Jun 13 2025 [library.ehaweb.org]
- 13. mdpi.com [mdpi.com]
- 14. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of Syk/IĸB-α/NF-ĸB pathway activation in the reversal effect of this compound, a selective Syk inhibitor, on hypotension and inflammation in a rat model of zymosan-induced non-septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]
- 21. Inhibition of IKKα by BAY61-3606 Reveals IKKα-Dependent Histone H3 Phosphorylation in Human Cytomegalovirus Infected Cells | PLOS One [journals.plos.org]
- 22. scienceopen.com [scienceopen.com]
An In-depth Technical Guide on the Effect of Bay 61-3606 on B-Cell Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor Bay 61-3606 and its targeted effects on the B-cell receptor (BCR) signaling pathway. This compound is a potent, reversible, and highly selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in B-cell activation and proliferation.[1][2][3][4] This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual diagrams of the signaling pathways and experimental workflows involved.
Introduction: The Role of Syk in B-Cell Receptor Signaling
The B-cell receptor (BCR) is a cornerstone of the adaptive immune system, responsible for recognizing specific antigens and initiating an immune response. Upon antigen binding, a complex signaling cascade is triggered within the B-cell, leading to cellular activation, proliferation, differentiation, and antibody production. Central to this cascade is the Spleen Tyrosine Kinase (Syk).
Following antigen engagement, the BCR clusters, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the associated CD79a and CD79b coreceptors by Src-family kinases (SFKs) like Lyn. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its own phosphorylation and full catalytic activation.[5] Activated Syk acts as a crucial signal amplifier, phosphorylating a host of downstream substrates, including the adaptor protein BLNK and phospholipase C gamma 2 (PLCγ2), thereby propagating the signal that ultimately governs the B-cell's fate.[6][7] Given its pivotal role, Syk has emerged as a key therapeutic target for a range of B-cell malignancies and autoimmune diseases. This compound is a well-characterized small molecule designed to specifically inhibit this kinase.[8][9]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Syk kinase domain.[3][9] This action prevents the phosphorylation of Syk's substrates, effectively halting the BCR signaling cascade at a very early stage. Its high selectivity for Syk over other related tyrosine kinases, including Src-family kinases, makes it a precise tool for dissecting Syk-dependent pathways.[1][8][10]
Quantitative Data and In Vitro Efficacy
The potency and selectivity of this compound have been quantified across numerous biochemical and cellular assays. The following tables summarize key findings.
Table 1: Inhibitory Potency of this compound against Syk Kinase
| Parameter | Value |
| Ki (Inhibition Constant) | 7.5 nM[1][8][10] |
| IC50 (Cell-free assay) | 10 nM[3][4][11] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Inhibition Noted | Concentration |
| Lyn | No | Up to 4.7 µM[1][8] |
| Fyn | No | Up to 4.7 µM[1][8] |
| Src | No | Up to 4.7 µM[1][8] |
| Itk | No | Up to 4.7 µM[1][8] |
| Btk | No | Up to 4.7 µM[1][8] |
| ZAP-70 | No | Not Specified[12][13] |
Table 3: Cellular Effects of this compound on B-Cell Functions
| Cell Line / Type | Assay | IC50 Value |
| Ramos (Human B-cell line) | BCR-stimulated Intracellular Ca2+ Increase | 81 nM[9] |
| Mouse Splenic B-cells | Anti-IgM Induced Proliferation | 58 nM[9][10] |
| BL41 (Burkitt's Lymphoma) | Cell Viability Decrease | ~70% reduction at 5 µM[5] |
| Activated Tonsillar B-cells | IgG Secretion | Significant Decrease[5] |
| Multiple Myeloma (RPMI-8226) | Cell Viability (48h) | ~1.5 µM[14] |
| Multiple Myeloma (NCI-H929) | Cell Viability (48h) | ~1.57 µM[14] |
Impact on BCR Signaling Pathways
By inhibiting Syk, this compound prevents the phosphorylation of Syk itself and blocks the activation of major downstream signaling pathways essential for B-cell function.[5]
-
Calcium Mobilization: this compound effectively inhibits BCR-induced increases in intracellular calcium concentration, a critical event for the activation of transcription factors.[9]
-
MAPK/ERK Pathway: The inhibitor reduces the phosphorylation and activation of ERK, a key kinase involved in cell proliferation and survival.[6][15][16][17]
-
PI3K/Akt Pathway: this compound treatment leads to decreased phosphorylation of Akt, a central node in a pathway that promotes cell survival and growth.[6][15][16][17]
-
NF-κB Pathway: The inhibitor has been shown to modulate the NF-κB pathway, which is crucial for the transcription of pro-survival and inflammatory genes.[18][19]
-
Apoptosis Induction: In malignant B-cells, this compound induces apoptosis.[5][6] This is frequently associated with the downregulation of the anti-apoptotic protein Mcl-1, whose expression can be dependent on Syk-mediated signaling.[5][6]
Experimental Protocols
Investigating the effects of this compound requires a combination of cellular and biochemical assays. Below are summarized protocols for key experiments.
Western Blotting for Phosphoprotein Analysis
This protocol is used to assess the phosphorylation status of Syk and its downstream targets.
-
Cell Culture and Treatment: Culture B-cell lines (e.g., Ramos, BL41) in appropriate media. Seed cells at a density of 1-2 x 10^6 cells/mL. Pre-incubate cells with desired concentrations of this compound (e.g., 0.1 - 5 µM) or DMSO (vehicle control) for 1-2 hours.
-
BCR Stimulation: Stimulate cells with an activating ligand such as F(ab')2 anti-IgM/IgG antibody for a short duration (e.g., 2-15 minutes) at 37°C.
-
Cell Lysis: Immediately place cells on ice, pellet by centrifugation, and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to loading controls (e.g., Actin, GAPDH).
B-Cell Proliferation Assay
This assay measures the effect of this compound on B-cell division following BCR stimulation.
-
Cell Preparation: Isolate primary B-cells from mouse spleens or use a B-cell line.
-
Culture and Treatment: Plate 1-2 x 10^5 cells per well in a 96-well plate. Add serial dilutions of this compound or vehicle control.
-
Stimulation: Add a stimulating agent like anti-IgM antibody (e.g., 10 µg/mL) to induce proliferation.
-
Incubation: Culture the cells for 48-72 hours.
-
Quantification:
-
[3H]Thymidine Incorporation: Add 1 µCi of [3H]thymidine to each well for the final 8-16 hours of culture. Harvest cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.[7]
-
Cell Viability Reagents (MTT/CCK-8): Add the reagent to each well, incubate for 2-4 hours, and measure the absorbance at the appropriate wavelength.
-
Calcium Mobilization Assay
This protocol measures real-time changes in intracellular calcium levels upon BCR stimulation.
-
Cell Preparation: Resuspend 1-5 x 10^6 B-cells/mL in a suitable buffer.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for 30-45 minutes at 37°C.
-
Inhibitor Treatment: Add this compound or vehicle control and incubate for an additional 15-30 minutes.
-
Flow Cytometry: Acquire baseline fluorescence data for 30-60 seconds using a flow cytometer.
-
Stimulation and Acquisition: Add a BCR agonist (e.g., anti-IgM) and immediately continue acquiring data for 3-5 minutes to record the calcium flux.
-
Data Analysis: Analyze the fluorescence intensity over time to determine the kinetics and magnitude of the calcium response.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for analyzing the effect of this compound on protein phosphorylation via Western Blot.
Conclusion
This compound is a powerful and selective research tool for the study of B-cell receptor signaling. Its specific inhibition of Spleen Tyrosine Kinase allows for the precise interrogation of Syk-dependent cellular processes. By blocking Syk activation, this compound effectively abrogates downstream signaling through the PI3K/Akt and MAPK/ERK pathways, prevents calcium mobilization, and ultimately inhibits B-cell proliferation, activation, and survival.[6][15][16] In malignant B-cell contexts, it serves as a potent inducer of apoptosis. The extensive quantitative data and established experimental protocols outlined in this guide underscore its utility for researchers in immunology, oncology, and drug development who are focused on B-cell biology and associated pathologies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Syk Inhibitor IV, this compound [sigmaaldrich.com]
- 5. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Syk Mediates BCR- and CD40-Signaling Intergration during B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride hydrate ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. escholarship.org [escholarship.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | Whole-Genome Expression Profiling in Skin Reveals SYK As a Key Regulator of Inflammation in Experimental Epidermolysis Bullosa Acquisita [frontiersin.org]
- 16. LynA regulates an inflammation-sensitive signaling checkpoint in macrophages | eLife [elifesciences.org]
- 17. mdpi.com [mdpi.com]
- 18. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Bay 61-3606: A Technical Guide for Allergy and Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bay 61-3606, a potent and selective spleen tyrosine kinase (Syk) inhibitor, and its application in preclinical allergy and asthma research models. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.
Core Concepts: Mechanism of Action
This compound is an orally available, ATP-competitive, and reversible inhibitor of spleen tyrosine kinase (Syk) with a high degree of selectivity.[1][2] Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells and basophils, and the B cell receptor (BCR) on B cells.[3][4][5] In the context of allergic diseases such as asthma and allergic rhinitis, the cross-linking of IgE bound to FcεRI by an allergen triggers the activation of Syk.[4][5] This initiates a signaling cascade leading to the degranulation of mast cells and basophils, resulting in the release of pro-inflammatory mediators like histamine, leukotrienes, and cytokines.[4][6][7] this compound effectively blocks this cascade by inhibiting Syk, thereby preventing mast cell and basophil activation, and subsequent inflammatory responses.[3][6][8]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound across various models of allergic inflammation.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Type/Assay | Species | Endpoint Measured | IC50 (nM) | Reference(s) |
| Syk Kinase Assay | - | Kinase Activity | 10 (IC50), 7.5 (Ki) | [1][2] |
| RBL-2H3 Mast Cells | Rat | Hexosaminidase Release | 46 | [9] |
| Peritoneal Mast Cells | Rat | Serotonin Release | 17 | [10] |
| Human Cultured Mast Cells | Human | Histamine Release | 5.1 | |
| Human Cultured Mast Cells | Human | Tryptase Release | 5.5 | |
| Human Cultured Mast Cells | Human | PGD2 Release | 5.8 | |
| Human Cultured Mast Cells | Human | LTC4/D4/E4 Release | 3.3 | |
| Human Cultured Mast Cells | Human | GM-CSF Synthesis | 200 | |
| Human Basophils (Healthy) | Human | Degranulation | 10 | [3] |
| Human Basophils (Atopic) | Human | Degranulation | 8.1 | [3] |
| Ramos B Cells | Human | Calcium Mobilization | 81 | [9][10] |
| Splenic B Cells | Mouse | Proliferation | 58 | [9][10] |
| Eosinophils | Mouse | Respiratory Burst | 35 | [9][10] |
| U937 Monocytic Cells | Human | Superoxide Production | 52 | [9][10] |
| Peripheral Blood Monocytes | Human | Superoxide Production | 12 | [10] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Route of Administration | Endpoint Measured | Effective Dose | Reference(s) |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | Oral | Inhibition of Dye Leakage | ED50 = 8 mg/kg | [4][5] |
| Antigen-Induced Bronchoconstriction | Rat | Oral | Attenuation of Pulmonary Pressure Increase | 3 mg/kg | [4][9] |
| Antigen-Induced Bronchial Edema | Rat | Oral | Reduction of Edema | 3 mg/kg | [4][9] |
| Antigen-Induced Airway Inflammation | Rat | Oral | Inhibition of Eosinophil Accumulation in Lung | 30 mg/kg | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in allergy and asthma models.
In Vivo Model: Rat Passive Cutaneous Anaphylaxis (PCA)
This model assesses the ability of a compound to inhibit IgE-mediated mast cell degranulation in vivo.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anti-dinitrophenyl (DNP) IgE monoclonal antibody
-
DNP-human serum albumin (HSA)
-
Evans Blue dye
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Formamide
-
Spectrophotometer
Procedure:
-
Sensitization: Anesthetize the rats and intradermally inject 50-100 ng of anti-DNP IgE in a 50 µL volume into the shaved dorsal skin of each rat. Mark the injection sites.
-
Compound Administration: 24 hours after sensitization, administer this compound or vehicle orally.
-
Antigen Challenge: 1 hour after compound administration, intravenously inject 1 mg of DNP-HSA dissolved in 1 mL of saline containing 0.5% Evans Blue dye.
-
Evaluation: 30 minutes after the antigen challenge, euthanize the rats and excise the skin at the injection sites.
-
Dye Extraction: Mince the skin samples and incubate them in formamide at 60°C for 24 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of dye extravasation is proportional to the intensity of the anaphylactic reaction.
In Vivo Model: Ovalbumin (OVA)-Induced Airway Inflammation in Rats
This model mimics the inflammatory aspects of allergic asthma.
Materials:
-
Brown Norway or Sprague-Dawley rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle
-
Nebulizer
-
Phosphate-buffered saline (PBS)
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)
-
Reagents for lung histology (formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Sensitization: On days 0 and 7, sensitize the rats by intraperitoneal injection of 1 mg of OVA emulsified in 100 mg of aluminum hydroxide in a total volume of 1 mL.
-
Compound Administration: From day 14 to day 21, administer this compound or vehicle orally once daily.
-
Antigen Challenge: On days 19, 20, and 21, 1 hour after compound administration, challenge the rats with an aerosol of 1% OVA in PBS for 20 minutes using a nebulizer.
-
Evaluation (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the rats and perform a BAL by instilling and retrieving PBS into the lungs. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, etc.) and cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Lung Histology: Perfuse the lungs with saline and fix them in 10% buffered formalin. Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin to assess inflammatory cell infiltration.
-
In Vitro Assay: Mast Cell Degranulation (β-Hexosaminidase Release)
This assay quantifies the release of granular contents from mast cells upon activation.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
Anti-DNP IgE
-
DNP-BSA (Bovine Serum Albumin)
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and culture overnight. The next day, sensitize the cells by incubating with 0.5 µg/mL anti-DNP IgE for 2-4 hours at 37°C.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Compound Incubation: Add Tyrode's buffer containing various concentrations of this compound or vehicle to the cells and incubate for 1 hour at 37°C.
-
Antigen Challenge: Stimulate the cells by adding 100 ng/mL DNP-BSA and incubate for 30-60 minutes at 37°C.
-
Supernatant and Lysate Collection: After incubation, centrifuge the plate and collect the supernatant. Lyse the remaining cells with lysis buffer.
-
Enzymatic Reaction: In a new 96-well plate, mix aliquots of the supernatant and cell lysate with the PNAG substrate solution. Incubate for 1-2 hours at 37°C.
-
Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 405 nm.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.
In Vitro Assay: Murine Splenic B Cell Proliferation
This assay assesses the effect of this compound on B cell activation and proliferation.
Materials:
-
Spleens from BALB/c or C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-mouse IgM antibody (F(ab')2 fragment)
-
This compound
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
96-well plates
-
Scintillation counter or flow cytometer
Procedure:
-
B Cell Isolation: Isolate spleens from mice and prepare a single-cell suspension. Enrich for B cells using a B cell isolation kit (e.g., magnetic-activated cell sorting).
-
Cell Seeding: Seed the purified B cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound and Stimulant Addition: Add various concentrations of this compound or vehicle to the cells. Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL).
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
BrdU/CFSE: Follow the manufacturer's protocol for the specific non-radioactive proliferation assay kit, analyzing the cells by flow cytometry.
-
Mandatory Visualizations: Signaling Pathways and Workflows
FcεRI Signaling Pathway in Mast Cells
The following diagram illustrates the central role of Syk in the FcεRI signaling cascade in mast cells and the point of inhibition by this compound.
Caption: FcεRI signaling cascade in mast cells and this compound inhibition.
Experimental Workflow: In Vivo Rat PCA Model
The diagram below outlines the key steps in the rat passive cutaneous anaphylaxis (PCA) experimental workflow.
Caption: Workflow for the rat passive cutaneous anaphylaxis (PCA) model.
Logical Relationship: this compound Therapeutic Rationale
This diagram illustrates the logical flow from the pathological mechanism of allergy to the therapeutic intervention with this compound.
Caption: Therapeutic rationale for this compound in allergic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Studying Mitogen-Independent Proliferation in Murine B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLCγ1 promotes phase separation of T cell signaling components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Spleen Tyrosine Kinase in Mast Cell Activation
An In-depth Technical Guide on the Impact of Bay 61-3606 on Mast Cell Degranulation
Mast cells are critical effector cells in the immune system, central to the pathogenesis of allergic and inflammatory diseases. Their activation, most notably through the high-affinity IgE receptor (FcεRI), initiates a signaling cascade that culminates in degranulation—the rapid release of pre-formed inflammatory mediators like histamine and proteases from cytoplasmic granules.[1] This process is a key event in Type I hypersensitivity reactions.[2]
The aggregation of FcεRI by allergen-IgE complexes triggers the activation of Src family kinases (e.g., Lyn), which phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on the receptor subunits.[3][4] This phosphorylation creates docking sites for Spleen Tyrosine Kinase (Syk), a 72-kDa non-receptor tyrosine kinase.[5] The recruitment of Syk to the receptor complex is an essential, non-redundant step for propagating the downstream signal.[3][6] Once activated, Syk phosphorylates a host of adapter proteins and enzymes, including Linker for Activation of T-cells (LAT) and Phospholipase Cγ (PLCγ), leading to increased intracellular calcium and ultimately, degranulation.[2][3] Given its pivotal role, Syk has become a key therapeutic target for inhibiting mast cell activation.[6][7]
This compound is a potent, ATP-competitive, and highly selective inhibitor of Syk kinase.[7][8] Its ability to specifically target Syk prevents the downstream signaling events required for mast cell degranulation, making it an invaluable tool for immunological research and a candidate for anti-allergic and anti-inflammatory drug development.[7][9]
Data Presentation: Quantitative Inhibitory Profile of this compound
This compound demonstrates potent inhibition of Syk kinase activity and mast cell function across various experimental systems. The compound is highly selective for Syk, with over 700-fold greater selectivity compared to other kinases such as Src, Lyn, Fyn, Itk, and Btk.[8][10]
| Assay Type | Target/Mediator | Cell Line / System | IC50 / Kᵢ Value | Reference(s) |
| Enzymatic Assay | Syk Kinase Activity | Cell-free | Kᵢ = 7.5 nM | [7][8][9][10] |
| Syk Kinase Activity | Cell-free | IC50 = 10 nM | [8][9] | |
| Mast Cell Degranulation | β-hexosaminidase Release | RBL-2H3 Cells | IC50 = 46 nM | [9][11][12] |
| Serotonin Release | Rat Peritoneal Mast Cells | IC50 = 17 nM | [9][11][12] | |
| Histamine Release | Human Cultured Mast Cells | IC50 = 5.1 nM | [9][10][12] | |
| Tryptase Release | Human Cultured Mast Cells | IC50 = 5.5 nM | [9][12] | |
| Other Cellular Functions | B-Cell Receptor Calcium Flux | Ramos Human B-Cells | IC50 = 81 nM | [9][11] |
| FcγR-mediated Superoxide | U937 Monocytic Cells | IC50 = 52 nM | [9][12] | |
| Passive Cutaneous Anaphylaxis | In vivo (Rat) | ED50 = 8 mg/kg (oral) | [9][10][13] |
Table 1: Summary of this compound Inhibitory Activity. This table presents the half-maximal inhibitory concentration (IC50), inhibitory constant (Kᵢ), and effective dose (ED50) values for this compound against its primary target Syk and in various functional cellular assays.
Experimental Protocols: Methodologies for Assessing Mast Cell Degranulation
The inhibitory effect of this compound on mast cell degranulation is typically quantified using established in-vitro assays. The following protocols detail the core methodologies.
In-Vitro Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase, which correlates directly with histamine release, as a proxy for degranulation.[14][15] The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for these studies.[14][15][16]
Methodology:
-
Cell Plating: RBL-2H3 cells are seeded in 96-well plates and cultured overnight to allow for adherence.[17]
-
Sensitization: Cells are sensitized by incubating them overnight with anti-DNP IgE (e.g., 0.1 µg/mL).[17] This allows the IgE to bind to the FcεRI receptors on the cell surface.
-
Washing: The cells are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove any unbound IgE.[14]
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound (or vehicle control) for a defined period (e.g., 1 hour) at 37°C.[2][18]
-
Antigen Stimulation: Degranulation is triggered by adding a multivalent antigen, such as DNP-HSA (dinitrophenyl-human serum albumin), for 20-30 minutes at 37°C.[2][19]
-
Reaction Termination: The plate is placed on ice or centrifuged at 4°C to stop the degranulation process.[19][20]
-
Supernatant Collection: The supernatant, containing the released β-hexosaminidase, is carefully collected.
-
Cell Lysis: The remaining cells in the plate are lysed with a detergent (e.g., 0.1-0.2% Triton X-100) to measure the total cellular β-hexosaminidase content.[14][19][21]
-
Enzymatic Reaction: Both the supernatant and lysate samples are incubated with a fluorogenic or colorimetric substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (PNAG), in a citrate buffer (pH 4.5).[19][22]
-
Quantification: The reaction is stopped with a high pH buffer (e.g., glycine buffer), and the fluorescence or absorbance is measured using a plate reader.[21][22] The percentage of degranulation is calculated as the ratio of the supernatant activity to the total (supernatant + lysate) activity.[22]
Figure 1: Experimental Workflow for β-hexosaminidase Release Assay. This flowchart outlines the sequential steps for measuring IgE-mediated mast cell degranulation and assessing the inhibitory effect of compounds like this compound.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium ([Ca²⁺]i), a critical downstream signal of Syk activation required for degranulation.[2][18]
Methodology:
-
Cell Sensitization: Mast cells (e.g., Bone Marrow-Derived Mast Cells or RBL-2H3) are sensitized with IgE overnight as described above.[2]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or FluoForte™, by incubating them for approximately 1 hour at 37°C.[18][23]
-
Washing: Extracellular dye is removed by washing the cells.
-
Inhibitor Incubation: The dye-loaded cells are pre-incubated with this compound or a vehicle control.[18][23]
-
Stimulation & Measurement: Cells are placed in a fluorometer or on a fluorescence microscope stage. A baseline fluorescence reading is established before the addition of the antigen (e.g., DNP-HSA) to trigger calcium mobilization.
-
Data Acquisition: Fluorescence intensity is recorded in real-time to capture the transient increase in intracellular calcium.
-
Analysis: The change in fluorescence intensity over time is analyzed to determine the peak calcium response, which reflects the extent of calcium mobilization. The effect of this compound is quantified by comparing the peak response in treated cells to that of the control cells.[23]
Visualization of Core Signaling and Logic
FcεRI Signaling Pathway and Point of Inhibition
The activation of mast cells via the FcεRI receptor is a well-defined pathway. This compound intervenes at the critical, early step of Syk activation, effectively halting the entire downstream cascade that leads to degranulation.
Figure 2: FcεRI Signaling Cascade and this compound Inhibition Point. This diagram shows the key molecular events following allergen binding, highlighting the central role of Syk and its specific inhibition by this compound, which prevents downstream calcium mobilization and degranulation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Spleen Tyrosine Kinase. Its mechanism of action directly targets a critical upstream kinase in the FcεRI signaling pathway, leading to the effective blockade of mast cell degranulation and the release of key inflammatory mediators.[7][12] Quantitative data consistently demonstrates its efficacy at low nanomolar concentrations in a variety of mast cell types.[9][11][12] The detailed experimental protocols and signaling pathway visualizations provided herein offer a comprehensive guide for researchers and drug development professionals studying mast cell biology and the therapeutic potential of Syk inhibition in allergic and inflammatory disorders.
References
- 1. atsjournals.org [atsjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (this compound) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (hydrochloride) (PD043804, HLYFDKZWVIBYKL-UHFFFAOYSA-N) [probes-drugs.org]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. karger.com [karger.com]
- 14. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RBL assay - Good Biomarker Sciences [gbsleiden.com]
- 17. Video: A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent [jove.com]
- 18. Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. abmgood.com [abmgood.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]
Methodological & Application
Bay 61-3606: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 61-3606 is a potent, selective, and ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signal transduction in various hematopoietic and non-hematopoietic cells.[1][2][3][4] Syk plays a vital role in mediating signaling downstream of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors, making it a key player in adaptive and innate immunity.[5] Its inhibition can modulate cellular responses like degranulation, cytokine production, and phagocytosis.[3][5] this compound has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines and can sensitize cells to other therapeutic agents like TRAIL.[1][6]
While highly selective for Syk, it's important to note that this compound also exhibits off-target activity, notably as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][7] This inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, a mechanism that contributes to its pro-apoptotic effects, sometimes independent of its action on Syk.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from various in vitro studies.
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| Ki (Syk) | 7.5 nM | Cell-free | Kinase Assay | [1][2][3] |
| IC50 (Syk) | 10 nM | Cell-free | Kinase Assay | [2][4][8] |
| IC50 (CDK9) | 37 nM | Cell-free | Kinase Assay | [1][7] |
| IC50 (MAP4K2) | 11.3 nM | Cell-free | Kinase Assay | [9] |
| IC50 | 12 nM | Human Monocytes | FcγR-mediated Superoxide Production | [10] |
| IC50 | 17 nM | Rat Peritoneal Mast Cells | FcεRI-mediated Serotonin Release | [10] |
| IC50 | 35 nM | Mouse Eosinophils | FcγR-mediated Respiratory Burst | [10] |
| IC50 | 46 nM | RBL-2H3 (Rat Basophilic Leukemia) | FcεRI-mediated Hexosaminidase Release | [10] |
| IC50 | 52 nM | U937 (Human Monocytic Cell Line) | FcγR-mediated Superoxide Production | [10] |
| IC50 | 58 nM | Mouse Splenic B-cells | BCR-induced Proliferation | [10] |
| IC50 | 81 nM | Ramos (Human B-cell Line) | BCR-stimulated Calcium Influx | [10] |
| IC50 (48h) | 2.420 µM | MV-4-11 (Myeloma) | Cell Viability | [11] |
| IC50 (48h) | 2.9 µM | MUTZ-1 (Myeloma) | Cell Viability | [11] |
| Effective Conc. | 2.5 µM - 5 µM | MCF-7 (Breast Cancer) | Sensitization to TRAIL-induced Apoptosis | [1][7] |
| Effective Conc. | 0.4 µM - 0.8 µM | SH-SY5Y (Neuroblastoma) | Inhibition of ERK1/2 and Akt Phosphorylation | [2] |
| Treatment Time | 12h - 24h | MCF-7 (Breast Cancer) | Apoptosis Induction (with TRAIL) | [1] |
| Treatment Time | 48h | RPMI-8226, NCI-H929 (Myeloma) | Cell Viability, Apoptosis, Cell Cycle Arrest | [11] |
Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its application in cell culture.
Caption: Signaling pathways inhibited by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound dihydrochloride in sterile DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
General Cell Culture and Treatment
This protocol is a general guideline and should be adapted for specific cell lines. The examples provided are based on published studies.[7][11]
-
Cell Culture: Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. For example, MCF-7, T47D, and RPMI-8226 cells are often maintained in RPMI-1640 with 10% FBS.[7][11] Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or flow cytometry analysis) at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.[11] For example, seed 2 x 10^4 cells/well in a 96-well plate for a viability assay.[11]
-
Treatment: After allowing cells to adhere and stabilize (typically overnight), replace the medium with fresh medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the specified experimental duration (e.g., 24, 48, or 72 hours).[11]
Cell Viability Assay (CCK-8 or MTT)
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.[11]
-
Procedure: Follow steps 1-4 of the "General Cell Culture and Treatment" protocol using a 96-well plate.
-
Reagent Addition: At the end of the incubation period, add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time recommended by the manufacturer (typically 1-4 hours) to allow for the colorimetric reaction to develop.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.[11]
-
Procedure: Seed cells in 6-well plates (e.g., 1 x 10^6 cells/well) and treat with this compound as described in the general protocol for 48 hours.[11]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided with the Annexin V-FITC/PI Apoptosis Detection Kit.[11]
-
Antibody/Dye Addition: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[11]
-
Procedure: Seed cells in 6-well plates and treat as described in the apoptosis assay protocol.[11]
-
Cell Harvesting: Collect and pellet the cells as described above.
-
Fixation: Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 4 hours.[11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A.[11]
-
Incubation: Incubate in the dark for 30 minutes at 4°C.[11]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11]
Caspase Activity Assay
This fluorometric assay measures the activation of key executioner caspases involved in apoptosis.[7]
-
Procedure: Seed and treat cells in multi-well plates as described in the general protocol. A typical experiment might involve pre-incubation with this compound (e.g., 5 µM) for 1 hour, followed by co-treatment with an apoptosis inducer like TRAIL (e.g., 50 ng/ml) for 24 hours.[7]
-
Cell Lysis: Harvest the cells and lyse them using the lysis buffer provided with a commercial fluorometric caspase activity assay kit.[7]
-
Assay Reaction: Incubate the cell lysates with the specific caspase substrate (e.g., DEVD-AFC for caspase-7 or IETD-AFC for caspase-8) for 1 hour at 37°C.[7]
-
Measurement: Measure the fluorescent signal using a fluorometer or a multi-mode plate reader.[7]
-
Analysis: Compare the fluorescence intensity of treated samples to untreated or vehicle controls to determine the fold-change in caspase activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Syk | Apoptosis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uniprot.org [uniprot.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Bay 61-3606 for Neuroblastoma Cell Lines
These application notes provide an overview and recommended protocols for the use of Bay 61-3606, a selective Spleen Tyrosine Kinase (SYK) inhibitor, in neuroblastoma cell research.
1. Introduction
This compound is an ATP-competitive, reversible, and highly selective inhibitor of Spleen Tyrosine Kinase (SYK) with a Ki of 7.5 nM and an IC50 of 10 nM[1][2]. SYK is a non-receptor tyrosine kinase that plays a role in cellular functions such as proliferation, differentiation, and survival[3]. In the context of neuroblastoma, elevated SYK expression has been observed, making it a potential therapeutic target[3]. Inhibition of SYK by this compound has been shown to reduce cell viability and decrease the phosphorylation of downstream signaling molecules like ERK1/2 and Akt in SYK-expressing neuroblastoma cells[3][4]. Furthermore, this compound can enhance the cytotoxic effects of conventional chemotherapeutic agents[3].
2. Mechanism of Action
This compound primarily functions by inhibiting the kinase activity of SYK. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways crucial for cell survival and proliferation. In neuroblastoma cells expressing SYK, such as the SH-SY5Y cell line, this compound treatment leads to a reduction in the phosphorylation of ERK1/2 and Akt[2][3]. It is important to note that at concentrations exceeding 1 μM, this compound may exhibit off-target effects[3]. Some studies in other cancer types, such as breast cancer, have suggested that this compound can also act as a Cyclin-Dependent Kinase 9 (CDK9) inhibitor, leading to the downregulation of Mcl-1[5].
3. Quantitative Data Summary: Recommended Concentrations
The following table summarizes the effective concentrations of this compound for various applications in neuroblastoma cell lines, primarily focusing on the SYK-positive SH-SY5Y line and the SYK-negative SK-N-BE(2) line for comparison.
| Application | Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| Single Agent Cell Viability | SH-SY5Y | 0.1 - 0.6 µM | 48 h | Significant reduction in cell viability compared to SYK-negative cells. | [3] |
| SH-SY5Y, SK-N-BE(2) | 0.01 - 10 µM | 48 h | Dose-dependent reduction in cell viability. | [2] | |
| Phosphorylation Inhibition | SH-SY5Y | 0.4 - 0.8 µM | 4 or 24 h | Reduced phosphorylation of ERK1/2 and Akt. | [2] |
| Combination Therapy | SH-SY5Y | 0.4 µM | 24 - 72 h | Enhanced effect of paclitaxel, cisplatin, and temozolomide. | [3][6] |
| SH-SY5Y | 0.8 µM | 24 - 72 h | More pronounced increase in cleaved PARP when combined with chemotherapeutic drugs. | [3][7][8] |
4. Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in neuroblastoma cells.
Caption: this compound inhibits SYK phosphorylation, blocking downstream Akt and ERK1/2 signaling.
5. Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
5.1. Cell Viability (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of neuroblastoma cells.
-
Cell Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y, SK-N-BE(2)) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 10 µM) in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
5.2. Western Blotting for Phosphorylation Status and PARP Cleavage
This protocol is to determine the effect of this compound on the phosphorylation of SYK, ERK1/2, Akt, and to detect apoptosis via PARP cleavage.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0.4 µM, 0.8 µM) or vehicle control for the specified duration (e.g., 4, 24, or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SYK, SYK, p-ERK1/2, ERK1/2, p-Akt, Akt, cleaved PARP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize phosphorylated protein levels to total protein levels.
6. Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating this compound in neuroblastoma cells.
Caption: A general workflow for in vitro testing of this compound on neuroblastoma cells.
7. Combination Therapy Applications
Studies have shown that this compound can potentiate the effects of certain chemotherapeutic drugs. A synergistic effect has been observed with paclitaxel, and an additive effect with cisplatin in both SH-SY5Y and SK-N-BE(2) cells[3]. When designing combination experiments, a concentration of 0.4 µM this compound can be used as a starting point[3][6]. The treatment duration for observing combined effects on cell viability is typically between 48 and 72 hours[3]. For assessing apoptosis through PARP cleavage in combination treatments, a 24-hour incubation period has been shown to be effective[3][6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Munin: SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells in Vitro [munin.uit.no]
- 5. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. munin.uit.no [munin.uit.no]
- 8. munin.uit.no [munin.uit.no]
Application Notes and Protocols: Preparation of Bay 61-3606 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of a Dimethyl Sulfoxide (DMSO) stock solution of Bay 61-3606, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).
Introduction
This compound is a cell-permeable, ATP-competitive, and reversible inhibitor of Syk, a non-receptor tyrosine kinase crucial for signal transduction in hematopoietic cells.[1][2][3] It plays a key role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, making it a valuable tool for studying allergic and inflammatory responses, as well as certain types of cancer.[4][5][6] Accurate preparation of a stable stock solution is the first critical step for reliable and reproducible experimental results. DMSO is the recommended solvent for this compound.[1][2][4][5][6][7]
Physicochemical and Solubility Data
Proper stock solution preparation requires accurate information regarding the compound's molecular weight and solubility. This compound is available in different forms (e.g., free base, hydrochloride, dihydrochloride), which have different molecular weights. It is critical to confirm the specific form of the compound from the product vial or Certificate of Analysis before preparation. The data below pertains to the commonly used dihydrochloride form unless otherwise specified.
| Parameter | Value | Source |
| Compound Name | This compound | [8][9] |
| Target | Spleen Tyrosine Kinase (Syk) | [2][4][5] |
| Inhibitor Constant (Ki) | 7.5 nM | [1][4][5] |
| IC₅₀ | 10 nM | [1][7] |
| Molecular Formula | C₂₀H₁₈N₆O₃ · 2HCl (dihydrochloride) | [4][5] |
| Molecular Weight | 463.32 g/mol (dihydrochloride) | [4][5] |
| 426.86 g/mol (hydrochloride) | [1] | |
| 390.40 g/mol (free base) | [7][8][9] | |
| Appearance | Yellow solid | [1][7] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][4][5][6][7] |
| Solubility in DMSO | 6-14 mg/mL (approx. 13-30 mM as dihydrochloride) | [4][5] |
| Insolubility | Water, Ethanol | [4][5] |
Note: The solubility of this compound in DMSO can be affected by the purity and water content of the solvent. Using fresh, anhydrous, or molecular sieve-dried DMSO is strongly recommended, as moisture can significantly reduce solubility.[1][4]
Experimental Protocols
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Caption: Workflow for preparing this compound DMSO stock solution.
This protocol uses this compound dihydrochloride (MW: 463.32 g/mol ) as an example. Adjust calculations based on the actual molecular weight of your compound.
-
Determine Required Mass: To prepare 1 mL of a 10 mM stock solution, you need to calculate the mass of this compound dihydrochloride.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × (1 mL / 1000 mL/L) × 463.32 g/mol × 1000 mg/g
-
Mass = 4.63 mg
-
-
Weighing: Carefully weigh out 4.63 mg of this compound powder and place it into a sterile microcentrifuge tube or vial. Due to the small quantity, using a calibrated analytical balance is essential.
-
Solvent Addition: Add 1 mL of fresh, high-purity DMSO to the tube containing the powder.
-
Dissolution:
-
Close the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution, but avoid excessive heat.[6]
-
Visually inspect the solution against a light source to ensure there are no visible particles and the solution is clear.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]
-
Label the tubes clearly with the compound name, concentration, date, and solvent.
-
For short-term storage (up to 1 month), store at -20°C.[1][4]
-
For long-term storage (6 months to 1 year), store at -80°C.[1][3][6]
-
Protect the stock solution from light.[7]
-
For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the culture medium.[6]
-
Example: To achieve a final concentration of 10 µM in a cell culture well containing 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Best Practice: To avoid precipitation when diluting into aqueous media, perform a serial dilution. First, dilute the 10 mM stock in DMSO to an intermediate concentration (e.g., 1 mM), and then add this solution to the aqueous buffer or cell culture medium.[6] Pre-warming the medium to 37°C can also help prevent precipitation.[6]
Mechanism of Action: Syk Inhibition Pathway
This compound exerts its effect by competitively binding to the ATP pocket of Syk, preventing its phosphorylation and activation. This blocks the entire downstream signaling cascade that is initiated by B-cell or Fc receptors, ultimately inhibiting cellular responses like degranulation, cytokine release, and proliferation.
Caption: this compound inhibits the Syk signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. 化合物 this compound|T4263|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Syk | Apoptosis | TargetMol [targetmol.com]
- 7. Syk Inhibitor IV, this compound [merckmillipore.com]
- 8. scbt.com [scbt.com]
- 9. Compound this compound - Chemdiv [chemdiv.com]
Application Notes and Protocols for Bay 61-3606 Administration in Rodent Models of Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bay 61-3606, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in rodent models of airway inflammation. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of Syk inhibition in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Introduction
Airway inflammation is a hallmark of chronic respiratory diseases, characterized by the infiltration of inflammatory cells, mucus hypersecretion, and airway hyperresponsiveness (AHR). Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including mast cells, basophils, eosinophils, and B cells.[1][2][3] Upon activation, Syk initiates a cascade of downstream events leading to the release of inflammatory mediators, such as histamine, leukotrienes, and cytokines, which contribute to the pathophysiology of allergic and inflammatory airway diseases.[4][5][6]
This compound is an orally available, ATP-competitive, and reversible inhibitor of Syk with high selectivity.[7][8] By targeting Syk, this compound effectively blocks the activation of key inflammatory cells, thereby attenuating the inflammatory response in the airways.[2][3][4][5] Studies in rodent models have demonstrated that administration of this compound can suppress antigen-induced bronchoconstriction, bronchial edema, and airway inflammation, highlighting its potential as a therapeutic agent for respiratory diseases.[2][3][4][5][9][10][11][12][13]
Mechanism of Action: Syk Inhibition in Airway Inflammation
This compound exerts its anti-inflammatory effects by inhibiting the activity of spleen tyrosine kinase (Syk). In the context of allergic airway inflammation, the crosslinking of IgE bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils triggers the activation of Syk.[4][6] Activated Syk then phosphorylates downstream signaling molecules, leading to cellular degranulation and the synthesis and release of a plethora of inflammatory mediators. This compound competitively binds to the ATP-binding site of Syk, preventing its activation and thereby blocking these downstream inflammatory processes.[8]
Figure 1: Simplified signaling pathway of Syk inhibition by this compound in mast cells.
Data Presentation: Efficacy of this compound in Rodent Models
The following tables summarize the quantitative data from studies investigating the effects of this compound in rodent models of airway inflammation.
Table 1: Effect of Oral Administration of this compound on Antigen-Induced Airway Responses in Rats
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |
| Bronchoconstriction (% increase in pulmonary pressure) | 100% | Significantly Reduced | Significantly Reduced | Significantly Reduced | [2] |
| Bronchial Edema (Evan's blue dye leakage, µg/g tissue) | ~40 | ~25 | ~20 | ~15 | [2] |
| Eosinophil Accumulation in BALF (cells x 10^4) | ~12 | Not significant | Not significant | ~4** | [2][8] |
| Statistically significant reduction compared to vehicle control (p < 0.05). | |||||
| **Inhibition comparable to dexamethasone at 0.3 mg/kg. |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | IC50 | Reference |
| Syk Kinase Activity | Recombinant Syk | 10 nM | [7][8] |
| Degranulation (Hexosaminidase Release) | RBL-2H3 cells | 46 nM | [2][8] |
| Degranulation (Serotonin Release) | Rat Peritoneal Mast Cells | 17 nM | [2] |
| Basophil Activation | Human Basophils | 8.1 - 10 nM | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes a common method for inducing an allergic asthma phenotype in mice, characterized by eosinophilic airway inflammation and hyperresponsiveness.
Figure 2: Experimental workflow for the OVA-induced airway inflammation model in mice.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., sterile PBS)[7]
-
6-8 week old BALB/c mice
Procedure:
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
On day 14, administer a booster i.p. injection identical to the first.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes each day. This can be done in a whole-body plethysmography chamber or a dedicated inhalation chamber.
-
A control group of mice should be challenged with PBS aerosol only.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle. For oral administration, this compound can be dissolved in sterile PBS.[7]
-
Administer this compound or vehicle to the mice at the desired dose (e.g., 10-30 mg/kg) via oral gavage or i.p. injection.
-
The timing of administration can vary depending on the study design (e.g., prophylactically before each challenge, or therapeutically after the establishment of inflammation).
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Assess airway hyperresponsiveness to a methacholine challenge.
-
Perform bronchoalveolar lavage (BAL) to collect airway immune cells and fluid for analysis.
-
Collect lung tissue for histological analysis of inflammation and airway remodeling.
-
Protocol 2: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol details the collection of BAL fluid and the subsequent analysis of inflammatory cell infiltration.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Tracheal cannula (e.g., 20-gauge)
-
Surgical suture
-
Ice-cold, sterile PBS
-
1 mL syringe
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Microscope slides
-
May-Grünwald-Giemsa or Wright-Giemsa staining reagents
Procedure:
-
BAL Fluid Collection:
-
Anesthetize the mouse with an overdose of anesthetic.
-
Make a midline incision in the neck to expose the trachea.
-
Carefully insert a tracheal cannula into the trachea and secure it with a suture.
-
Using a 1 mL syringe, slowly instill 0.5-1.0 mL of ice-cold PBS into the lungs and then gently aspirate the fluid. Repeat this process 2-3 times, pooling the recovered fluid. Aim for a total instilled volume of 1.5-2.0 mL and a recovery of >80%.
-
-
Total Cell Count:
-
Centrifuge the collected BAL fluid at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer or an automated cell counter.
-
-
Differential Cell Count:
-
Prepare cytospin slides by centrifuging 50,000-100,000 cells onto a microscope slide.
-
Air-dry the slides.
-
Stain the slides using a May-Grünwald-Giemsa or Wright-Giemsa staining protocol.[3][4][6][14][15]
-
Under a microscope, identify and count at least 300-500 cells, differentiating them into macrophages, eosinophils, neutrophils, and lymphocytes based on their morphology and staining characteristics.[3][15]
-
Calculate the absolute number of each cell type by multiplying its percentage by the total cell count.
-
Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)
This protocol outlines the use of whole-body plethysmography to non-invasively measure AHR in conscious, unrestrained mice.
Materials:
-
Whole-body plethysmography system
-
Nebulizer
-
Methacholine solution in PBS (at increasing concentrations, e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
Procedure:
-
Acclimatization:
-
Place the mouse in the plethysmography chamber and allow it to acclimatize for at least 15-20 minutes.
-
-
Baseline Measurement:
-
Record baseline readings for 3-5 minutes by nebulizing PBS into the chamber.
-
-
Methacholine Challenge:
-
Sequentially expose the mouse to nebulized methacholine at increasing concentrations.
-
Record readings for 3-5 minutes following each methacholine concentration.
-
-
Data Analysis:
-
The system software will calculate the enhanced pause (Penh) value, an index of airway obstruction.
-
Plot the Penh values against the methacholine concentration to generate a dose-response curve.
-
Compare the dose-response curves between different treatment groups to assess the effect of this compound on AHR.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Syk in the pathogenesis of airway inflammation. The protocols outlined in this document provide a framework for researchers to effectively utilize rodent models to study the in vivo efficacy of this compound and other Syk inhibitors. The data consistently demonstrate that Syk inhibition can ameliorate key features of allergic airway disease in these models, supporting the continued exploration of this therapeutic strategy for the treatment of asthma and other inflammatory airway conditions.
References
- 1. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-optica.it [bio-optica.it]
- 3. researchgate.net [researchgate.net]
- 4. laboratorytests.org [laboratorytests.org]
- 5. inflathrace.gr [inflathrace.gr]
- 6. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterile particle induced inflammation is mediated by macrophages releasing IL-33 through a Bruton’s tyrosine kinase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Bronchoalveolar lavage procedure [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application of Bay 61-3606 in Multiple Myeloma Cell Lines: A Comprehensive Guide for Researchers
Introduction: Bay 61-3606 is a small molecule inhibitor initially identified as a potent and selective inhibitor of spleen tyrosine kinase (Syk).[1] While Syk is a validated target in various B-cell malignancies, emerging research indicates that this compound exerts significant anti-proliferative and pro-apoptotic effects on multiple myeloma (MM) cells through mechanisms that can be both dependent and independent of Syk inhibition.[2][3] This has positioned this compound as a valuable tool for investigating novel therapeutic strategies in multiple myeloma.
Recent studies have demonstrated that this compound induces cell cycle arrest and apoptosis in various MM cell lines.[2][4] Notably, its efficacy extends to cell lines with no detectable Syk expression, suggesting the involvement of alternative targets.[2] One of the key Syk-independent mechanisms identified is the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1/IKZF3), leading to the downregulation of critical survival factors like c-MYC and IRF-4.[2] Furthermore, this compound has been shown to modulate the MAPK signaling pathway, contributing to its anti-myeloma activity.[5]
These application notes provide a comprehensive overview of the use of this compound in multiple myeloma research, including its effects on cell viability, apoptosis, and cell cycle. Detailed protocols for key experimental assays are provided to facilitate the design and execution of studies investigating the therapeutic potential of this compound.
Data Presentation
Table 1: Effects of this compound on Cell Viability in Multiple Myeloma Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Effect | Reference |
| MM.1S | WST-1 | As low as 10 nM | Not Specified | Significant inhibition of cell growth (p<0.01) | [2] |
| H929 | WST-1 | As low as 10 nM | Not Specified | Significant inhibition of cell growth (p<0.01) | [2] |
| RPMI-8226 | WST-1 | As low as 10 nM | Not Specified | Significant inhibition of cell growth (p<0.01) | [2] |
| RPMI-8226 | CCK-8 | Various | 48 h | Dose-dependent inhibition of cell viability | [4] |
| NCI-H929 | CCK-8 | Various | 48 h | Dose-dependent inhibition of cell viability | [4] |
| AMO-1 | 3H-thymidine incorporation | Not Specified | Not Specified | Concentration-dependent decrease of proliferation | [6] |
| U266 | 3H-thymidine incorporation | Not Specified | Not Specified | Concentration-dependent decrease of proliferation | [6] |
| RPMI8226 | 3H-thymidine incorporation | Not Specified | Not Specified | Concentration-dependent decrease of proliferation | [6] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in Multiple Myeloma Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Effect | Reference |
| MM.1S, H929, RPMI-8226 | Not Specified | Dose-dependent | Not Specified | Induction of apoptosis | [2] |
| MM.1S, H929, RPMI-8226 | Not Specified | Not Specified | Not Specified | Increased cell cycle arrest at G0/G1 (from 60% to 75%) | [2] |
| RPMI-8226 | Annexin V/PI | Various | 48 h | Concentration-dependent increase in early (p<0.01) and late (p<0.0001) apoptosis | [4] |
| NCI-H929 | Annexin V/PI | Various | 48 h | Concentration-dependent increase in early (p<0.05) and late (p<0.01) apoptosis | [4] |
| RPMI-8226 | Propidium Iodide | Various | 48 h | Significant increase in G2/M phase cell population (p<0.001) | [4] |
| NCI-H929 | Propidium Iodide | Various | 48 h | Significant increase in G2/M phase cell population (p<0.0001) | [4] |
| Primary MM cells | Caspase-3 activity, PARP-1 cleavage | Not Specified | Not Specified | Induction of apoptosis | [3] |
Mandatory Visualization
Caption: Signaling pathways affected by this compound in multiple myeloma cells.
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: Logical relationship of this compound's proposed mechanisms of action.
Experimental Protocols
Cell Viability Assay (CCK-8 or WST-1)
This protocol is for determining the effect of this compound on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8) or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 × 104 cells/well in 100 µL of culture medium.[4]
-
Pre-incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of varying concentrations of this compound to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
Add 10 µL of CCK-8 or WST-1 reagent to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[4]
Apoptosis Quantification by Annexin V/PI Staining
This protocol is for quantifying apoptosis in multiple myeloma cells treated with this compound using flow cytometry.
Materials:
-
Treated and untreated multiple myeloma cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 × 106 cells/well and treat with desired concentrations of this compound for 48 hours.[4]
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of 1X Binding Buffer.[4]
-
Add 5 µL of Annexin V-FITC and 3 µL of Propidium Iodide (PI) to the cell suspension.[4]
-
Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the cell cycle distribution of multiple myeloma cells treated with this compound.
Materials:
-
Treated and untreated multiple myeloma cells
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 × 106 cells/well and treat with graded concentrations of this compound for 48 hours.[4]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 4 hours for fixation.[4]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at 4°C.[4]
-
Analyze the cell cycle distribution using a flow cytometer.[4]
Western Blotting
This protocol is for detecting the expression levels of specific proteins in multiple myeloma cells following treatment with this compound.
Materials:
-
Treated and untreated multiple myeloma cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-SYK, anti-IKZF1, anti-IKZF3, anti-c-MYC, anti-IRF-4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) reagent
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Resolve equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL reagent and an imaging system.[4]
References
- 1. apexbt.com [apexbt.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. ptglab.com [ptglab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Bay 61-3606 in Neuroinflammation and Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bay 61-3606, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in the study of neuroinflammation and traumatic brain injury (TBI). The following protocols and data are intended to facilitate the design and execution of experiments aimed at investigating the therapeutic potential of targeting the Syk signaling pathway in neurological disorders.
Introduction
Neuroinflammation, characterized by the activation of microglia and subsequent release of inflammatory mediators, is a critical component in the pathophysiology of traumatic brain injury and other neurodegenerative diseases.[1][2] Spleen tyrosine kinase (Syk) has emerged as a key regulator of these inflammatory processes.[3][4] this compound is an ATP-competitive, reversible, and highly selective inhibitor of Syk with a Ki of 7.5 nM and an IC50 of 10 nM.[5][6] By inhibiting Syk, this compound effectively modulates microglial activation and the downstream inflammatory cascade, offering a promising therapeutic strategy to mitigate neuronal damage and improve functional outcomes following TBI.[1][2]
Mechanism of Action
In the context of neuroinflammation and TBI, this compound primarily exerts its effects by inhibiting the Mincle/Syk/NF-κB signaling pathway in microglia.[1][2] Following brain injury, damage-associated molecular patterns (DAMPs) are released, which can activate pattern recognition receptors such as the macrophage-inducible C-type lectin (Mincle). This activation leads to the recruitment and phosphorylation of Syk, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory genes. This compound blocks the kinase activity of Syk, thereby interrupting this inflammatory signaling pathway.
Quantitative Data Summary
The administration of this compound has been shown to significantly alter the expression of key inflammatory and anti-inflammatory markers in both in vivo and in vitro models of TBI.
Table 1: In Vivo Effects of this compound on Inflammatory Gene Expression Post-TBI
| Gene | Treatment Group | Fold Change vs. TBI Control | Reference |
| Pro-inflammatory | |||
| CD86 | TBI + this compound (3 mg/kg) | ↓ | [1] |
| TNF-α | TBI + this compound (3 mg/kg) | ↓ | [1] |
| IL-6 | TBI + this compound (3 mg/kg) | ↓ | [1] |
| iNOS | TBI + this compound (3 mg/kg) | ↓ | [1] |
| IL-1β | TBI + this compound (3 mg/kg) | ↓ | [1] |
| Anti-inflammatory | |||
| CD206 | TBI + this compound (3 mg/kg) | ↑ | [1] |
| Arg1 | TBI + this compound (3 mg/kg) | ↑ | [1] |
| IL-10 | TBI + this compound (3 mg/kg) | ↑ | [1] |
Table 2: In Vitro Effects of this compound on Microglia
| Condition | Parameter | Treatment | Effect | Reference |
| LPS-induced Neurodegeneration | Neuronal Loss | This compound (1 µM) | Complete Prevention | [4] |
| LPS-induced Neurodegeneration | Microglial Phagocytosis | This compound (1 µM) | Reduced | [4] |
| TBI model (CCE-treated) | Pro-inflammatory Cytokines | This compound (2 µM) | ↓ | [1] |
| TBI model (CCE-treated) | Anti-inflammatory Cytokines | This compound (2 µM) | ↑ | [1] |
Experimental Protocols
Preparation of this compound
For In Vitro Studies:
-
Stock Solution Preparation: Dissolve this compound hydrochloride in fresh, anhydrous DMSO to a stock concentration of 10 mM.[7]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to 3 months or -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw a vial of the stock solution. Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 2 µM).[1][8]
For In Vivo Studies:
-
Vehicle Preparation: A common vehicle for intraperitoneal injection consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
Drug Formulation: For a 3 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, a working solution of 0.6 mg/mL is required. First, dissolve the required amount of this compound in DMSO. Then, add PEG300 and Tween 80, ensuring the solution is clear after each addition. Finally, add saline to reach the final volume. The mixed solution should be used immediately.[8]
In Vivo Traumatic Brain Injury Model: Controlled Cortical Impact (CCI)
The CCI model is a widely used method to induce a reproducible TBI.
Protocol:
-
Anesthesia: Anesthetize the mouse using isoflurane (4-5% for induction, 2% for maintenance).[2] Administer pre-emptive analgesia (e.g., buprenorphine, 0.1 mg/kg, i.p.).[2]
-
Surgical Preparation: Mount the anesthetized mouse in a stereotaxic frame.[2][4] Shave the scalp and sterilize the area. Make a midline incision to expose the skull.
-
Craniotomy: Create a craniotomy (e.g., 2.7 mm diameter) over the desired cortical region (e.g., right parietal cortex), taking care to leave the dura mater intact.[2]
-
CCI Injury: Position the impactor tip (e.g., 1.5 mm depth, 3 m/s velocity, 500 ms dwell time) over the exposed dura.[2] Actuate the device to induce the injury.
-
Treatment: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle control immediately following the injury.[1]
-
Closure and Recovery: Suture the incision and allow the mouse to recover in a warmed cage.
-
Post-operative Care: Monitor the animal for any signs of distress and provide appropriate care.
-
Tissue Collection: At the desired time point post-injury, euthanize the animal and perfuse with saline followed by 4% paraformaldehyde for histological analysis, or collect fresh tissue for molecular analysis.
Immunohistochemistry for Microglia
This protocol is for the fluorescent labeling of microglia in brain sections using an Iba1 antibody.
Protocol:
-
Sectioning: Prepare 20-50 µm thick frozen sections of the mouse brain using a cryostat.[1]
-
Blocking: Wash sections three times for 5 minutes each in PBS containing 0.3% Triton X-100 (PBST).[1] Block non-specific binding by incubating sections in PBST containing 1% BSA for 2 hours at room temperature.[1]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against Iba1 (a microglia-specific marker) diluted in the blocking solution (e.g., 1:1000).[1]
-
Washing: Wash sections three times for 5 minutes each in PBST.
-
Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) diluted in the blocking solution (e.g., 1:1000).[1]
-
Washing and Mounting: Wash sections three times for 5 minutes each in PBST. Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the sections using a fluorescence microscope.
Real-Time Quantitative PCR (RT-qPCR) for Cytokine Expression
This protocol outlines the steps for measuring the mRNA levels of inflammatory cytokines in brain tissue or isolated microglia.
Protocol:
-
RNA Isolation: Isolate total RNA from brain tissue or cultured microglia using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA (e.g., 400 ng for brain tissue, 10 ng for microglia) using a reverse transcription kit.[9]
-
RT-qPCR: Perform RT-qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., TNF-α, IL-6, IL-1β, Arg1, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin).[9]
-
Cycling Conditions: A typical cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[9]
-
Data Analysis: Analyze the data using the ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.[9]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Syk in neuroinflammation and TBI. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of Syk inhibition in these and other neurological conditions. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 2. 2.2. Controlled Cortical Impact (CCI) Injury Model [bio-protocol.org]
- 3. Microglia Staining Protocol - IHC WORLD [ihcworld.com]
- 4. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 5. thegms.co [thegms.co]
- 6. kopfinstruments.com [kopfinstruments.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Syk | Apoptosis | TargetMol [targetmol.com]
- 9. qRT-PCR analysis [bio-protocol.org]
Application Notes and Protocols: In Vivo Efficacy of Bay 61-3606 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Bay 61-3606, a potent Spleen Tyrosine Kinase (Syk) inhibitor, in various xenograft models. The provided data and protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is an ATP-competitive inhibitor of Syk kinase with high selectivity and oral bioavailability.[1][2] While primarily known for its role in inhibiting Syk-mediated signaling, recent studies have unveiled its broader anti-cancer activities, including the induction of apoptosis and cell cycle arrest.[3] Notably, this compound has been shown to sensitize cancer cells to TRAIL-induced apoptosis by downregulating the anti-apoptotic protein Mcl-1, a mechanism that can be independent of Syk inhibition in certain cancer types.[4][5] This document summarizes the key findings from in vivo xenograft studies and provides detailed protocols for replication and further investigation.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key xenograft studies investigating the anti-tumor effects of this compound.
Table 1: Efficacy of this compound in a Breast Cancer Xenograft Model
| Parameter | Vehicle Control | TRAIL (10 mg/kg) | This compound (50 mg/kg) | This compound + TRAIL |
| Cell Line | MCF-7 | MCF-7 | MCF-7 | MCF-7 |
| Animal Model | BALB/c nude mice | BALB/c nude mice | BALB/c nude mice | BALB/c nude mice |
| Treatment Duration | 20 days | 20 days | 20 days | 20 days |
| Tumor Volume Reduction | - | Slight Reduction | Significant Reduction (p < 0.05) | Highly Significant Reduction (p < 0.001) |
Data synthesized from studies demonstrating the synergistic effect of this compound and TRAIL in reducing tumor growth.[4]
Table 2: Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Parameter | Vehicle Control | This compound (30 mg/kg) |
| Cell Line | RPMI-8226 | RPMI-8226 |
| Animal Model | NSG mice | NSG mice |
| Treatment Duration | 2 weeks | 2 weeks |
| Outcome | Progressive tumor growth | Significant attenuation of tumor growth kinetics (p < 0.05) |
This study highlights the single-agent efficacy of this compound in a multiple myeloma model.[6]
Experimental Protocols
Protocol 1: Breast Cancer Xenograft Model (MCF-7)
1. Animal Model and Cell Culture:
-
Culture MCF-7 human breast adenocarcinoma cells in appropriate media.
2. Tumor Cell Implantation:
-
Implant a 0.5 mg, 60-day release β-estradiol 17-valerate pellet subcutaneously into the neck region of each mouse to support tumor growth.[4]
-
Subcutaneously inject 1 x 10⁶ MCF-7 cells in the hind limb.[4]
3. Tumor Growth Monitoring and Treatment:
-
Monitor tumor formation and animal health every other day.
-
When tumor volumes reach approximately 100 mm³, randomize mice into treatment groups (n=5 per group).[4][7]
-
Treatment groups can include: Vehicle control, this compound (50 mg/kg), TRAIL (10 mg/kg), and a combination of this compound and TRAIL.[4]
-
Administer treatments via intraperitoneal injection twice a week.[1][7]
4. Endpoint Analysis:
-
Measure tumor volumes throughout the study.
-
After the treatment period (e.g., 20 days), sacrifice the mice and excise the tumors.[4]
-
Tumor tissue can be used for further analysis, such as Western blotting for Mcl-1 expression.[4][7]
Protocol 2: Multiple Myeloma Xenograft Model (RPMI-8226)
1. Animal Model and Cell Culture:
-
Use 8-week-old male NSG (NOD scid gamma) mice.[6]
-
Culture RPMI-8226 human multiple myeloma cells in appropriate media.
2. Tumor Cell Implantation:
-
Subcutaneously inoculate 1 x 10⁶ RPMI-8226 cells into the mice.[6]
3. Tumor Growth Monitoring and Treatment:
-
Monitor for the development of palpable masses.
-
Once tumors are established, randomize mice into a control group and a treatment group.[6]
-
Administer this compound (30 mg/kg) via intraperitoneal injection every other day for 2 weeks.[6]
4. Endpoint Analysis:
-
Record body weight and tumor dimensions every two days.
-
Calculate tumor volume using the formula: (length × width²)/2.[6]
-
At the end of the study, excise tumors for histological processing and further analysis.[6]
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Bay 61-3606 solubility issues in aqueous media.
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues related to the Spleen tyrosine kinase (Syk) inhibitor, Bay 61-3606, in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a common issue?
This compound is a potent, ATP-competitive, and highly selective inhibitor of Spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of various inflammatory cells.[1][2][3] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with inherently low solubility in aqueous media.[4][5][6] This poor water solubility can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing compound precipitation and affecting experimental reproducibility and accuracy.
Q2: What are the reported solubility limits for this compound?
The solubility of this compound varies significantly depending on the solvent and the specific salt form of the compound (e.g., free base, hydrochloride, dihydrochloride). The hydrochloride salt forms generally exhibit better aqueous solubility.[7] Below is a summary of reported solubility data.
| Solvent | Reported Solubility | Notes |
| Aqueous Media | Generally reported as Insoluble .[3][8] However, the hydrochloride hydrate form is described as soluble.[7] | Solubility is highly dependent on pH and the specific salt form. |
| DMSO | - 14 mg/mL (30.21 mM)[8]- 10 mg/mL- ≥7.94 mg/mL[3]- 6 mg/mL (12.95 mM)[8]- 3.9 mg/mL (10 mM)[9] | Use of fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility.[8] Sonication is recommended to aid dissolution.[9] |
| Ethanol | Insoluble [3][8] | Not a recommended solvent for creating stock solutions. |
Q3: I'm observing precipitation after diluting my this compound DMSO stock into an aqueous buffer. What steps can I take to prevent this?
This is a common issue known as "crashing out," which occurs when a drug that is soluble in an organic solvent is diluted into an aqueous medium where it is poorly soluble. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a Serial Dilution Method: Instead of a single large dilution, perform a stepwise dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO before adding it to the final aqueous medium.[9]
-
Pre-warm Solutions: Gently pre-warm your stock solution and the target aqueous medium (e.g., cell culture media, PBS) to 37°C before mixing. This can help prevent precipitation caused by temperature shock.[9]
-
Increase Final DMSO Percentage: While high concentrations of DMSO can be toxic to cells, a slight increase in the final percentage (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Rapid Mixing: Add the DMSO stock to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion, which can prevent the formation of localized high concentrations that lead to precipitation.
Below is a workflow to guide your troubleshooting process.
Caption: A workflow for preparing and troubleshooting this compound solutions.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol details the standard method for preparing a working solution from a DMSO stock for use in cell culture.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder (Molecular Weight: 390.40 g/mol for the free base). For the more common dihydrochloride salt, the molecular weight is 463.32 g/mol .[8][10] Always use the molecular weight specific to your compound's form.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock solution using the dihydrochloride form (MW=463.32), dissolve 4.63 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly. If dissolution is slow, sonication in a water bath for 5-10 minutes is recommended.[9] Ensure the solution is clear with no visible particulates.
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the 10 mM DMSO stock solution and pre-warm it to 37°C.
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Perform a serial dilution if a very low final concentration is required. For example, to achieve a 1 µM final concentration, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add the stock solution to the pre-warmed medium while gently vortexing. For a 1 µM final concentration from a 1 mM stock, you would add 1 µL of stock to every 999 µL of medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Visually inspect the final solution for any signs of precipitation. Use the solution immediately for best results.
-
Signaling Pathway Context
This compound exerts its biological effects by inhibiting Spleen tyrosine kinase (Syk). Understanding this pathway is crucial for experimental design. Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcRs).[11][12]
Caption: Simplified Syk signaling pathway showing the inhibitory action of this compound.
References
- 1. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.hi.is [iris.hi.is]
- 6. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 7. This compound 盐酸盐 水合物 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Syk | Apoptosis | TargetMol [targetmol.com]
- 10. This compound dihydrochloride | C20H20Cl2N6O3 | CID 11784504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
Optimizing Bay 61-3606 dosage for in vivo animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Bay 61-3606 for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2][3][4] It is an ATP-competitive and reversible inhibitor with a Ki of 7.5 nM.[2][3] Inhibition of Syk can modulate immune responses and has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][5]
Q2: Are there any known off-target effects of this compound?
While this compound is highly selective for Syk, some studies suggest potential off-target effects, particularly at higher concentrations.[3] For instance, it has been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9) with an in vitro IC50 of 37 nM, which contributes to the downregulation of Mcl-1, an anti-apoptotic protein.[1][6] Researchers should be mindful of these off-target effects when interpreting their results.
Q3: What are the general side effects associated with Syk inhibitors?
General side effects reported for Syk inhibitors in clinical and preclinical studies may include nausea, vomiting, diarrhea, abdominal pain, and fatigue.[2] In some cases, liver damage and an increased risk of infections due to a decrease in immunity have been observed.[2] Close monitoring of animal health during in vivo studies is crucial.
Q4: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[6] Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for one month.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Vehicle
Possible Cause: this compound has limited solubility in aqueous solutions. The choice of vehicle is critical for successful in vivo administration.
Solution:
-
Vehicle Selection: A common and effective vehicle for this compound is a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween 80, and saline or ddH2O.[6] A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[6]
-
Preparation Method: To prepare the formulation, first dissolve this compound in DMSO to create a stock solution. Then, sequentially add PEG300 and Tween 80, ensuring the solution is clear after each addition. Finally, add the aqueous component (saline or ddH2O).[6]
-
Use Immediately: The final mixed solution should be used immediately for optimal results.[6]
-
Sonication: If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
Issue 2: Lack of Efficacy or Inconsistent Results in Animal Models
Possible Causes:
-
Inadequate Dosage: The effective dose of this compound can vary significantly depending on the animal model, disease indication, and administration route.
-
Poor Bioavailability: The pharmacokinetic profile of this compound may lead to rapid elimination, requiring a specific dosing schedule.
-
Compound Instability: Improper storage or handling of the compound can lead to degradation.
Solutions:
-
Dosage Optimization: Refer to the dosage tables below for reported effective doses in various models. A pilot dose-response study is highly recommended to determine the optimal dose for your specific experimental setup.
-
Dosing Schedule: Consider the pharmacokinetic properties of this compound. For instance, in some chronic models, twice-daily administration may be necessary to maintain therapeutic concentrations.
-
Route of Administration: Both intraperitoneal (i.p.) and oral (p.o.) administration routes have been successfully used.[1][2] The choice of route should be based on the experimental design and desired pharmacokinetic profile.
-
Fresh Preparations: Always prepare fresh working solutions of this compound for each experiment to ensure compound integrity.[7]
Issue 3: Observed Toxicity or Adverse Events in Animals
Possible Causes:
-
High Dosage: The administered dose may be approaching the maximum tolerated dose (MTD).
-
Vehicle Toxicity: The vehicle components, particularly DMSO, can cause local irritation or systemic toxicity at high concentrations.
-
Off-Target Effects: As mentioned in the FAQs, off-target effects of this compound could contribute to toxicity.
Solutions:
-
Dose Reduction: If signs of toxicity are observed, consider reducing the dosage.
-
Vehicle Optimization: Minimize the concentration of DMSO in the final formulation. The recommended concentration is typically 5% or less.
-
Animal Monitoring: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior. If severe adverse events occur, euthanasia may be necessary.
Data Presentation
Table 1: In Vivo Dosages of this compound in Mouse Models
| Indication | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Breast Cancer Xenograft | BALB/c nude | 50 mg/kg | Intraperitoneal (i.p.) | Twice a week for two weeks | [2][6] |
| Multiple Myeloma Xenograft | NSG | Not specified, but shown to attenuate tumor growth | Not specified | Every two days | [7] |
| Traumatic Brain Injury | C57BL/6 | 3 mg/kg | Intraperitoneal (i.p.) | Single dose after injury | [8] |
Table 2: In Vivo Dosages of this compound in Rat Models
| Indication | Rat Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Antigen-Induced Airway Inflammation | Brown Norway | 3 mg/kg | Oral (p.o.) | Not specified | [1][4] |
| Passive Cutaneous Anaphylaxis | Wistar | 3 mg/kg | Oral (p.o.) | Single dose | [9] |
| Ovalbumin-Induced Airway Inflammation | Brown Norway | 30 mg/kg | Oral (p.o.) | Twice daily | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile 0.9% Saline or ddH2O
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.
-
Prepare the stock solution: In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in a volume of DMSO that will result in a 5% final concentration in the vehicle. For example, for a final injection volume of 100 µL per mouse, use 5 µL of DMSO. Vortex until the powder is completely dissolved.
-
Add PEG300: Add a volume of PEG300 that will result in a 40% final concentration (e.g., 40 µL for a 100 µL final volume). Mix thoroughly until the solution is clear.
-
Add Tween 80: Add a volume of Tween 80 that will result in a 5% final concentration (e.g., 5 µL for a 100 µL final volume). Mix thoroughly.
-
Add Saline/ddH2O: Add sterile saline or ddH2O to reach the final desired volume (e.g., 50 µL for a 100 µL final volume). The final composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline/ddH2O.
-
Administer immediately: Use the freshly prepared solution for intraperitoneal injection into the mice.
Protocol 2: Xenograft Tumor Model in Mice
Materials:
-
Cancer cells (e.g., MCF-7 for breast cancer)
-
Female BALB/c nude mice (5-6 weeks old)
-
Matrigel (optional)
-
Calipers
-
Prepared this compound solution
-
Control vehicle solution
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MCF-7 cells) into the flank of each mouse. Cells can be resuspended in a mixture of media and Matrigel for better tumor formation.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start the treatment when the tumors reach a palpable size (e.g., ~100 mm³).
-
Randomization: Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Treatment Administration: Administer this compound or the vehicle control according to the predetermined dosage and schedule (e.g., 50 mg/kg, i.p., twice a week).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width² x length) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualization
Caption: this compound inhibits Syk and CDK9 signaling pathways.
Caption: Workflow for in vivo xenograft studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How Do SYK Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ≥97% (HPLC), solid, Syk inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Syk inhibitors protect against microglia-mediated neuronal loss in culture [frontiersin.org]
How to minimize Bay 61-3606 cytotoxicity in primary cell cultures.
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the Syk inhibitor, Bay 61-3606, in primary cell cultures while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, ATP-competitive inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. This compound has been shown to induce cell cycle arrest and apoptosis in a dose- and time-dependent manner.[4]
Q2: I am observing high levels of cytotoxicity in my primary cell cultures when using this compound. What are the potential reasons?
High cytotoxicity can stem from several factors:
-
Concentration: this compound's cytotoxic effects are strongly dose-dependent. Concentrations exceeding the optimal range for your specific primary cell type can lead to significant cell death.
-
Off-target effects: While highly selective for Syk, at higher concentrations (>1 µM), this compound can exhibit off-target effects, potentially inhibiting other kinases like CDK9, which can contribute to cytotoxicity.[4][5][6] In some cancer cell lines, the anti-proliferative effects of this compound have been shown to be independent of Syk inhibition, suggesting off-target mechanisms.[7][8]
-
Cell type sensitivity: Primary cells can be more sensitive to chemical treatments than immortalized cell lines. The specific sensitivity to this compound can vary significantly between different primary cell types (e.g., immune cells, neurons, endothelial cells).
-
Culture conditions: Factors such as serum concentration, cell density, and overall health of the primary culture can influence the cellular response to the inhibitor.
Q3: What is the recommended working concentration for this compound in primary cell cultures?
The optimal concentration is highly dependent on the primary cell type and the experimental goal. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application. Based on published data:
-
Primary Neuron-Glia Cultures: 1 µM has been shown to be neuroprotective by preventing microglia-dependent neuronal loss without causing significant cell death.[9][10]
-
Primary Immune Cells: IC50 values for inhibiting various functions in primary immune cells range from the low nanomolar to micromolar range. For example, inhibition of histamine release from human mast cells has an IC50 of 5.1 nM, while inhibition of mouse splenic B cell proliferation has an IC50 of 58 nM.[11][12]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive cell death observed at the desired inhibitory concentration. | 1. Concentration is too high for the specific primary cell type. 2. Off-target effects are prominent. 3. The primary cells are stressed or unhealthy. | 1. Perform a thorough dose-response curve starting from a low nanomolar range to determine the optimal concentration that inhibits Syk activity without causing excessive cell death. 2. Use the lowest effective concentration possible to minimize off-target effects.[13] Consider using another structurally different Syk inhibitor as a control to confirm that the observed phenotype is due to Syk inhibition. 3. Ensure optimal primary cell culture conditions, including appropriate media, serum, and cell density. |
| Inconsistent results between experiments. | 1. Inconsistent drug concentration. 2. Variation in primary cell health or passage number. 3. Instability of the inhibitor in culture media. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Use primary cells from a consistent source and within a narrow passage range. Monitor cell viability and morphology before starting the experiment. 3. Minimize the exposure of the inhibitor to light and ensure it is stable in your specific culture medium for the duration of the experiment. |
| No effect observed at expected concentrations. | 1. Incorrect concentration calculation or dilution. 2. The specific signaling pathway in your primary cells is not dependent on Syk. 3. The inhibitor has degraded. | 1. Double-check all calculations and dilutions. 2. Confirm the expression and activity of Syk in your primary cell model. 3. Use a fresh aliquot of the inhibitor. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Primary Immune Cells and Related Cell Lines
| Cell Type/Assay | Species | IC50 | Reference |
| Human Mast Cells (anti-IgE-induced histamine release) | Human | 5.1 nM | [11] |
| Human Basophils (from high IgE donors) | Human | 8.1 nM | [2] |
| Human Basophils (from low IgE donors) | Human | 10.2 nM | [2] |
| Human Fresh Monocytes (FcγR-mediated superoxide production) | Human | 12 nM | [2] |
| Rat Peritoneal Mast Cells (FcεRI-mediated serotonin release) | Rat | 17 nM | [14] |
| Mouse Eosinophils (FcγR-mediated superoxide production) | Mouse | 35 nM | [14] |
| Rat Basophilic Leukemia (RBL-2H3) cells (FcεRI-mediated hexosaminidase release) | Rat | 46 nM | [14] |
| Human Monocytic Cell Line (U937) (FcγRI-mediated superoxide production) | Human | 52 nM | [2] |
| Mouse Splenic B Cells (BCR-induced proliferation) | Mouse | 58 nM | [12] |
| Human B Cell Line (Ramos) (BCR-stimulated calcium increase) | Human | 81 nM | [12] |
| Primary CD138+ Bone Marrow Mononuclear Cells from MM patients (Viability) | Human | 24h: 3.21 µM, 48h: 1.30 µM, 72h: 0.53 µM | [15] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using the MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay
This protocol describes the measurement of LDH released from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
Protocol 3: Live/Dead Cell Staining for Flow Cytometry
This protocol allows for the differentiation and quantification of live and dead cells in a population using fluorescent dyes.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Live/dead fixable dead cell stain (e.g., Zombie UV™, LIVE/DEAD™ Fixable Dyes)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat primary cells with this compound as desired in appropriate culture vessels.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with PBS.
-
Staining: Resuspend the cells in PBS and add the live/dead stain according to the manufacturer's protocol.[17][18]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.[17][18]
-
Washing: Wash the cells with PBS to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer for flow cytometry and acquire the data. Live cells will show low fluorescence, while dead cells with compromised membranes will be brightly stained.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for determining optimal this compound concentration.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. promocell.com [promocell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. caymanchem.com [caymanchem.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - BG [thermofisher.com]
- 18. Protocol to quantify and characterize contact between T cells and antigen-presenting cells in the antigen-draining lymph nodes of mice using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Bay 61-3606.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability of Bay 61-3606. It is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors:
-
Chemical and Physical Properties: Minor differences in the manufacturing process can lead to variations in purity, polymorphic form, and solubility, which can affect the compound's biological activity.[1][2] Some suppliers note that slight batch-to-batch variations in solubility are normal.[3]
-
Impurities: The presence of impurities, even in small amounts, can potentially impact experimental results by interacting with the target or other cellular components.[4]
-
Storage and Handling: Improper storage, such as exposure to moisture or repeated freeze-thaw cycles, can degrade the compound and reduce its potency.[5][6] The use of fresh, anhydrous DMSO is recommended for preparing stock solutions as moisture can reduce solubility.[7]
-
Experimental Conditions: Variations in laboratory conditions, reagent lots, personnel, and even the time of day an experiment is conducted can contribute to what is known as a "batch effect," leading to inconsistent results.[8]
Q2: What should I look for in the Certificate of Analysis (CoA) for a new batch of this compound?
A2: When you receive a new batch of this compound, it is crucial to carefully review the Certificate of Analysis (CoA). Key parameters to check include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally recommended for reliable in vitro experiments.[4][9]
-
Identity Confirmation: Verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the correct chemical structure.
-
Appearance: The physical state (e.g., crystalline solid) and color should be consistent with previous batches.[10]
-
Solubility: While some minor variation is normal, the reported solubility should be within an acceptable range for your experimental needs.[3]
Many suppliers provide batch-specific CoAs that can be downloaded from their websites.[11][12]
Q3: How should I prepare and store stock solutions of this compound to ensure stability and consistency?
A3: Proper preparation and storage of stock solutions are critical for obtaining reproducible results.
-
Solvent Selection: this compound is soluble in DMSO.[9] It is recommended to use fresh, anhydrous DMSO to avoid solubility issues caused by moisture absorption.[7]
-
Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10 mM in DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5][6] A stock solution in DMSO can be stable for up to 3 months at -20°C.[11]
-
Working Dilutions: When preparing working dilutions for cell-based assays, it is best to make intermediate dilutions in DMSO before the final dilution in your aqueous buffer or cell culture medium to prevent precipitation. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experimental conditions, including controls.[12]
Troubleshooting Guide
If you are experiencing issues with a new batch of this compound, follow this step-by-step guide to identify and resolve the problem.
Step 1: Initial Assessment and Documentation
-
Review the Certificate of Analysis (CoA): Compare the purity, appearance, and other specifications of the new batch with previous batches that yielded expected results.
-
Check Storage and Handling: Confirm that the compound has been stored correctly and that stock solutions were prepared as recommended.
-
Document the Issue: Record the specific inconsistencies observed (e.g., reduced inhibition, altered cell viability) and the experimental conditions.
Step 2: Experimental Validation of a New Batch
It is good practice to validate the activity of each new batch of a small molecule inhibitor. Below are protocols for key experiments to confirm the efficacy of this compound.
Experiment 1: In-Cell Western Blot for Syk Phosphorylation
This experiment directly assesses the ability of this compound to inhibit its primary target, Syk, in a cellular context.
-
Objective: To measure the inhibition of Syk phosphorylation at its activating tyrosine residues.
-
Methodology:
-
Cell Culture: Plate a cell line known to express active Syk (e.g., SH-SY5Y neuroblastoma cells) and allow them to adhere overnight.[13]
-
Inhibitor Treatment: Pre-treat the cells with a dose-response range of this compound (e.g., 0.1 µM, 0.4 µM, 0.8 µM, 2 µM) for 2-4 hours.[14][15] Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Syk (p-Syk).
-
Strip and re-probe the membrane with an antibody for total Syk as a loading control.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for p-Syk and total Syk. A potent batch of this compound should show a dose-dependent decrease in the p-Syk/total Syk ratio.[14]
-
Experiment 2: Cell Viability Assay
This assay provides a functional readout of the cellular response to this compound treatment.
-
Objective: To determine the IC50 value of this compound in a sensitive cell line.
-
Methodology:
-
Cell Plating: Seed a sensitive cell line (e.g., SH-SY5Y) in a 96-well plate.[13]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for 48 hours.[15]
-
Viability Measurement: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure the percentage of viable cells relative to a vehicle-treated control.
-
Analysis: Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value. Compare this value to that obtained with a previous, reliable batch.
-
Experiment 3: Caspase Activity Assay for TRAIL Sensitization
This compound is known to sensitize breast cancer cells to TRAIL-induced apoptosis.[16] This assay can be used to validate this specific activity.
-
Objective: To measure the enhancement of TRAIL-induced caspase activity by this compound.
-
Methodology:
-
Cell Culture: Plate MCF-7 breast cancer cells.
-
Treatment: Pre-incubate the cells with this compound (e.g., 5 µM) for 1 hour, followed by treatment with TRAIL (e.g., 50 ng/ml) for 24 hours.[16] Include controls for untreated cells, this compound alone, and TRAIL alone.
-
Caspase Assay: Lyse the cells and measure caspase-8 or caspase-7 activity using a fluorometric substrate (e.g., IETD-AFC for caspase-8, DEVD-AFC for caspase-7).[16][17]
-
Analysis: A significant increase in caspase activity in the co-treated sample compared to the single-agent controls indicates that this compound is effectively sensitizing the cells to TRAIL.
-
Step 3: Data Interpretation and Further Actions
-
Consistent Results with Previous Batches: If the new batch performs similarly to previous batches in your validation assays, the source of variability likely lies within your experimental setup (e.g., reagents, cell passage number, equipment).
-
Reduced Potency in New Batch: If the new batch shows reduced activity in your validation assays, contact the supplier's technical support with your validation data and the batch number. They may be able to provide a replacement or further information.
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈N₆O₃ • HCl | [9] |
| Molecular Weight | 426.9 g/mol | [9] |
| Purity (Typical) | ≥98% | [9] |
| Appearance | Crystalline solid | [10] |
| Solubility in DMSO | ~10 mg/ml | [9] |
| Storage (Solid) | -20°C for up to 4 years | [9] |
| Storage (in DMSO) | -80°C for up to 1 year, -20°C for up to 1 month | [7] |
Table 2: In Vitro Activity of this compound
| Target/Assay | IC50 / Ki | Cell Line / System | Source |
| Syk Kinase (Ki) | 7.5 nM | Cell-free assay | [3][13] |
| Syk Kinase (IC50) | 10 nM | Cell-free assay | [13] |
| CDK9 Kinase (IC50) | 37 nM | In vitro assay | [3][7] |
| Anti-IgE Histamine Release | 5.1 nM | Human Mast Cells | [9] |
| Anti-IgM B Cell Proliferation | 58 nM | Mouse Splenic B Cells | [9] |
Visual Guides
Signaling Pathways of this compound
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Troubleshooting Batch Variability
Caption: Workflow for troubleshooting this compound batch variability.
Logical Relationships in Troubleshooting
Caption: Logical map of causes and solutions for batch variability.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. m.youtube.com [m.youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dbaitalia.it [dbaitalia.it]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Batch effect - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Syk Inhibitor IV, this compound [sigmaaldrich.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
Best practices for using Bay 61-3606 in long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the use of Bay 61-3606 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive, and reversible inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] It has a Ki (inhibitor constant) of 7.5 nM and an IC50 of 10 nM for Syk.[2][4] By inhibiting Syk, this compound can induce cell cycle arrest and apoptosis.[4] It has been shown to be highly selective for Syk over other tyrosine kinases such as Lyn, Fyn, Src, Itk, and Btk at concentrations up to 4.7 μM.[4][5]
Q2: Are there any known off-target effects of this compound?
Yes, while highly selective for Syk, some off-target effects have been reported. Notably, this compound can inhibit Cyclin-Dependent Kinase 9 (CDK9) with an in vitro IC50 of 37 nM.[4][6] This inhibition of CDK9 can lead to the downregulation of Mcl-1, an anti-apoptotic protein, independent of its Syk inhibition.[4][6][7] At higher concentrations (>1 μM), the likelihood of off-target effects increases.[8]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO.[1][5] It is recommended to prepare stock solutions in fresh, anhydrous DMSO as moisture can reduce its solubility.[4] For long-term storage, aliquoted stock solutions are stable for up to 3 months when stored at -20°C.[1] Some suppliers recommend storing the stock solution at -80°C for up to 6 months.[2]
Q4: What is a typical working concentration for in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the duration of the experiment. Concentrations ranging from the low nanomolar to the low micromolar range have been used in published studies. For example, concentrations of 2.5 µM to 5 µM have been used to sensitize breast cancer cells to TRAIL-induced apoptosis in experiments lasting 12 to 24 hours.[4] In other studies, concentrations as low as 0.4 and 0.8 μM have been shown to inhibit SYK activity in neuroblastoma cells.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: this compound in aqueous cell culture media may degrade over the course of a long-term experiment. | For experiments lasting several days, it is advisable to replenish the media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration. |
| Suboptimal Concentration: The chosen concentration may be too low to elicit a response in the specific cell line being used. | Perform a dose-response experiment (e.g., a cell viability assay) to determine the IC50 value for your cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). | |
| Incorrect Preparation: The compound may not have been fully dissolved, or the stock solution may have degraded due to improper storage. | Ensure the stock solution is prepared in fresh, high-quality DMSO.[4] Briefly vortex and centrifuge the vial before opening. When diluting into aqueous media, do so stepwise to avoid precipitation.[3] | |
| High levels of cytotoxicity in control cells | Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture media is kept to a minimum, typically below 0.1%. Include a vehicle control (media with the same concentration of DMSO as the experimental wells) in all experiments. |
| Compound-Induced Cytotoxicity: this compound can induce apoptosis and cell cycle arrest.[4] | If the goal is not to induce cell death, consider using a lower concentration or a shorter treatment duration. Assess cytotoxicity using methods like trypan blue exclusion or a live/dead cell staining assay. | |
| Precipitation of the compound in culture media | Poor Solubility: this compound has limited solubility in aqueous solutions. | When preparing working solutions, it is recommended to perform serial dilutions in DMSO first before adding to the final aqueous medium.[3] Pre-warming the media and the diluted compound to 37°C before mixing can also help prevent precipitation.[3] |
| Results suggest off-target effects | High Concentration: The concentration of this compound being used may be high enough to inhibit other kinases, such as CDK9.[4][6] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed effect is due to Syk inhibition, consider using a structurally different Syk inhibitor as a control or performing siRNA-mediated knockdown of Syk.[6] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| Syk | Cell-free kinase assay | Ki = 7.5 nM | [4] |
| Syk | Cell-free kinase assay | IC50 = 10 nM | [1][2] |
| CDK9 | In vitro kinase assay | IC50 = 37 nM | [4] |
| Anti-IgE-induced histamine release | Human mast cells | IC50 = 5.1 nM | [5] |
| Anti-IgM-induced proliferation | Mouse splenic B cells | IC50 = 58 nM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Centrifuge the vial of lyophilized this compound to collect all the powder at the bottom. Reconstitute the powder in fresh, anhydrous DMSO to a stock concentration of 10 mM.[3] For example, for 1 mg of this compound (M.W. = 462.89 g/mol for the dihydrochloride form), add 216 µL of DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for longer-term storage.[1][2]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare intermediate dilutions in DMSO if necessary. To prepare the final working concentration, dilute the stock or intermediate solution into pre-warmed (37°C) cell culture medium. Add the diluted compound to the media dropwise while gently swirling to prevent precipitation.[3] The final DMSO concentration in the culture should not exceed 0.1%.
Protocol 2: Long-Term Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration).
-
Incubation and Media Change: Incubate the cells for the desired long-term period (e.g., 72 hours, 96 hours, etc.). To account for compound stability and nutrient depletion, it is recommended to perform a full media change with freshly prepared this compound every 48 hours.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of Syk and its inhibition by this compound.
Caption: Recommended experimental workflow for long-term studies using this compound.
References
- 1. Syk Inhibitor IV, this compound [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Syk | Apoptosis | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. mdpi.com [mdpi.com]
Avoiding precipitation of Bay 61-3606 in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the precipitation of Bay 61-3606 in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture experiments can lead to inaccurate dosing and unreliable results. This guide provides a step-by-step approach to help you avoid this common issue.
Problem: Precipitate observed in cell culture media after adding this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility in Aqueous Solutions | This compound is a lipophilic compound with low aqueous solubility. Direct addition of a highly concentrated DMSO stock to aqueous media can cause it to crash out of solution. | Prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, create intermediate dilutions of the stock in DMSO before the final dilution into the aqueous cell culture medium.[1] |
| Low Temperature of Media | Adding a concentrated, room temperature or cold DMSO stock to cold media can decrease the solubility of the compound, leading to precipitation.[1] | Pre-warm the cell culture medium to 37°C before adding the this compound solution.[1] |
| High Final Concentration of DMSO | While DMSO is an excellent solvent for this compound, high final concentrations in the cell culture can be toxic to cells. However, a sufficient amount is needed to maintain solubility. | Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5%. However, for some compounds, a slightly higher but still non-toxic concentration may be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Interaction with Media Components | Components in the cell culture media, such as serum proteins, can sometimes interact with small molecules and affect their solubility.[2] | If precipitation is observed in serum-containing media, try reducing the serum concentration if experimentally feasible. Alternatively, prepare the final dilution in a serum-free medium and add it to the cells, followed by the addition of serum. |
| Improper Mixing Technique | Adding the DMSO stock as a single droplet into the media without immediate and thorough mixing can lead to localized high concentrations and precipitation. | Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Based on the manufacturer's instructions and your desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4][5] Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Diluting this compound into Cell Culture Media
This protocol provides a step-by-step method for diluting the DMSO stock solution into your cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM/F12)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a very low final concentration is required. This helps to reduce the concentration gradient when adding to the aqueous medium.[1]
-
Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
While gently vortexing or swirling the tube of pre-warmed media, add the appropriate volume of the this compound DMSO stock (or intermediate dilution) drop-wise to the media.
-
Ensure the final DMSO concentration in the media is compatible with your cell line (typically ≤ 0.5%).
-
Use the freshly prepared this compound-containing media immediately for your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity Dimethyl Sulfoxide (DMSO).[6]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[3][4][5] It is advisable to store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Q3: My this compound is still precipitating even after following the protocol. What else can I try?
A3: If precipitation persists, consider the following:
-
Lower the final concentration: The desired concentration may be above the solubility limit in your specific cell culture medium. Try a lower concentration.
-
Increase the final DMSO concentration: If your cells can tolerate it, a slightly higher final DMSO concentration may help maintain solubility. Remember to adjust your vehicle control accordingly.
-
Use a different medium formulation: While not always feasible, different media compositions can affect compound solubility.
Q4: Can I dissolve this compound directly in PBS or other aqueous buffers?
A4: It is not recommended to dissolve this compound directly in aqueous buffers like PBS due to its low aqueous solubility. A concentrated stock should first be prepared in DMSO.
Visualizations
Experimental Workflow for Avoiding Precipitation
Caption: Workflow for preparing and diluting this compound to prevent precipitation.
This compound Inhibition of the Syk Signaling Pathway
This compound is a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[6] Inhibition of Syk can affect downstream signaling pathways involved in immune response and cell proliferation, such as the ERK1/2 and Akt pathways.[7]
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | Syk | Apoptosis | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (dihydrochloride)|648903-57-5|COA [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Syk-Independent Effects of Bay 61-3606: A Comparative Guide
Introduction: Bay 61-3606 is a potent, ATP-competitive inhibitor widely recognized for its high selectivity for Spleen Tyrosine Kinase (Syk), with a Ki (inhibitor constant) of 7.5 nM.[1][2] While extensively used to probe Syk-dependent signaling in immune cells, a growing body of evidence reveals that this compound exerts significant biological effects independent of Syk inhibition.[3][4][5] These off-target activities necessitate rigorous validation to ensure accurate interpretation of experimental results. This guide compares the on- and off-target profiles of this compound, provides data on alternative inhibitors, and outlines key experimental protocols for validating Syk-independent effects.
Kinase Selectivity Profile: this compound vs. Alternatives
This compound, despite its high affinity for Syk, interacts with a range of other kinases. This is a critical consideration, as off-target inhibition can lead to misinterpretation of its biological effects. Studies in various cancer cell lines have demonstrated that the effects of this compound can persist even in cells with no detectable Syk expression or after Syk has been knocked down, confirming the existence of Syk-independent mechanisms.[3][4]
For instance, in breast cancer cells, this compound's ability to downregulate the anti-apoptotic protein Mcl-1 and sensitize cells to TRAIL-induced apoptosis occurs in a Syk-independent manner.[5][6] This effect has been linked to the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[5] Similarly, in colorectal cancer cells, the activity of this compound has been associated with the inhibition of MAP4K2 (also known as GCK), not Syk.[3][7]
Below is a comparative table summarizing the inhibitory activity (IC50) of this compound and R406 (Fostamatinib's active metabolite), a structurally distinct Syk inhibitor, against various kinases. The data highlights the differing selectivity profiles which can be exploited for validation experiments.
| Kinase Target | This compound IC50 (nM) | R406 IC50 (nM) | Primary Function |
| Syk | 10[2] | 41 | Immune signaling |
| MAP4K2 (GCK) | ~10-fold less than Syk[3] | Not reported | Stress signaling, inflammation |
| CDK9 | 37[1] | Not reported | Transcription |
| NEK1 | 159[8] | Not reported | Cell cycle, DNA repair |
| FLT3 | >10,000 | 1.5 | Hematopoiesis |
| JAK1/3 | >10,000 | 32 / 31 | Cytokine signaling |
Note: IC50 values can vary depending on assay conditions. Data compiled from multiple sources.[1][2][3][8][9]
Visualizing On-Target vs. Off-Target Pathways
To understand the implications of this compound's polypharmacology, it is useful to visualize its intended and unintended signaling interactions.
Caption: On-target (Syk) vs. off-target (MAP4K2, CDK9) inhibition by this compound.
Experimental Protocols for Validation
Validating whether an observed effect of this compound is Syk-dependent requires a multi-pronged approach.
Use of Structurally Unrelated Syk Inhibitors
Principle: If a biological effect is truly mediated by Syk, then multiple, structurally distinct Syk inhibitors should reproduce the phenotype. Conversely, if the effect is unique to this compound, it is likely due to an off-target mechanism.[3]
Methodology:
-
Select Inhibitors: Choose a comparator inhibitor with a different chemical scaffold but similar potency for Syk, such as R406 (the active metabolite of Fostamatinib) or Entospletinib (GS-9973).[3][]
-
Dose-Response: Perform dose-response experiments with both this compound and the comparator inhibitor(s) in your cellular assay.
-
Analysis: Compare the EC50 (half-maximal effective concentration) values. If the phenotype is observed with this compound but not with R406 at concentrations that effectively inhibit Syk, the effect is likely Syk-independent.[3] For example, one study found that this compound affected colorectal cancer cell viability, while R406 did not, suggesting the target was not Syk.[3]
Genetic Ablation of Syk
Principle: The most definitive way to confirm Syk-independence is to remove the target protein genetically. If the effect of this compound persists in cells lacking Syk, the mechanism is unequivocally Syk-independent.
Methodology:
-
Generate Syk-Deficient Cells: Use CRISPR/Cas9 to create a stable Syk knockout cell line or use siRNA/shRNA for transient knockdown.
-
Verification: Confirm the absence of Syk protein via Western Blot. Use a cell line with known Syk expression (e.g., Ramos B-cells) as a positive control.[8]
-
Treatment: Treat both the wild-type (WT) and Syk-deficient (KO/KD) cells with this compound.
-
Analysis: Measure the endpoint of interest (e.g., apoptosis, cell viability, protein expression). If the effect of this compound is identical or similar in both WT and Syk-deficient cells, it is not mediated by Syk.[3][5]
Kinase Profiling and Target Engagement Assays
Principle: To identify the actual off-target responsible for an effect, screen the inhibitor against a broad panel of kinases and then confirm that it engages the identified target in cells.
Methodology:
-
In Vitro Kinase Screening: Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, DiscoverX). These services test the compound's inhibitory activity against hundreds of recombinant human kinases.[11] This can identify potential off-targets like MAP4K2 or CDK9.[3][5]
-
Cellular Target Engagement: Use techniques like cellular thermal shift assay (CETSA) or chemical proteomics to confirm that this compound binds to the putative off-target in a cellular context.
-
Target Validation: Once a likely off-target is identified, use genetic (siRNA/CRISPR) or pharmacological approaches specific to that new target to see if its inhibition phenocopies the effect of this compound.
Workflow and Logic for Validation
The process of validating a Syk-independent effect follows a logical progression from initial observation to definitive confirmation.
Caption: Experimental workflow for validating Syk-independent effects.
Comparative Target Profile
The selectivity of a kinase inhibitor is rarely absolute. The following diagram illustrates the known target space of this compound compared to the more selective profile of a hypothetical ideal inhibitor and the different off-target profile of R406.
Caption: Comparison of kinase targets for this compound and R406.
Conclusion: While this compound is an invaluable tool for studying Syk biology, researchers must remain vigilant about its potential for Syk-independent effects. Its activity against kinases such as MAP4K2 and CDK9 can produce significant biological outcomes that may be mistakenly attributed to Syk inhibition.[3][5] By employing a combination of comparator inhibitors, genetic knockout models, and unbiased profiling techniques, researchers can confidently validate their findings and ensure the accurate interpretation of data generated using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Bay 61-3606 in Focus: A Comparative Analysis of Spleen Tyrosine Kinase (Syk) Inhibitors
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the efficacy and selectivity of Bay 61-3606 with other prominent Spleen Tyrosine Kinase (Syk) inhibitors. This document provides supporting experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and workflows.
Spleen Tyrosine Kinase (Syk) has emerged as a critical therapeutic target in a host of pathologies, including autoimmune diseases, allergic reactions, and hematological malignancies.[1][2] As a non-receptor tyrosine kinase, Syk plays a pivotal role in signal transduction downstream of various immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors.[3] This central function has spurred the development of numerous small molecule inhibitors aimed at modulating its activity. This guide focuses on this compound, a potent and selective Syk inhibitor, and compares its performance against other notable inhibitors in the field.
Quantitative Efficacy and Selectivity Comparison
The potency and selectivity of a kinase inhibitor are paramount for its potential therapeutic application. This compound is a highly selective, ATP-competitive, and reversible inhibitor of Syk.[4][5] The following tables summarize key quantitative data for this compound and other significant Syk inhibitors, including the clinically approved Fostamatinib and several agents in clinical development.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target(s) | Type | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Syk | ATP-competitive, Reversible | 10 | 7.5 | [4][6][7] |
| CDK9 | 37 | - | [6] | ||
| Fostamatinib (R406) | Syk | ATP-competitive | 41 | 30 | [7][8] |
| FLT3 | ~205 | - | [8] | ||
| Lyn | 63 | - | [7] | ||
| Entospletinib (GS-9973) | Syk | Selective, Orally Bioavailable | 7.7 | - | [8] |
| Cerdulatinib (PRT062070) | Syk, JAK1/2/3, TYK2 | Dual Inhibitor | 32 (Syk) | - | [7][8] |
| TAK-659 | Syk, FLT3 | Dual Inhibitor | 3.2 (Syk), 4.6 (FLT3) | - | [9] |
| Lanraplenib (GS-9876) | Syk | Selective | 9.5 | - | [9] |
| P505-15 (PRT062607) | Syk | Highly Selective | 1 | - | [9] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | IC50 (nM) | Reference(s) |
| BCR-induced Ca2+ Mobilization | Ramos (Human B-cell) | Inhibition | 81 | [10][11] |
| BCR-induced Proliferation | Mouse Splenic B-cells | Inhibition | 58 | [10] |
| FcR-mediated Superoxide Production | U937 (Human Monocytic) | Inhibition | 35 | [11] |
| Antigen-induced Degranulation | RBL-2H3 (Rat Basophilic Leukemia) | Inhibition | 46 | [10][11] |
| Antigen-induced Degranulation | Rat Mast Cells | Inhibition | 17 | [10][11] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for Syk inhibitors, the following diagrams illustrate the canonical Syk signaling pathway downstream of the B-cell receptor and a standard experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the objective comparison of inhibitors. Below are protocols for key experiments cited in the evaluation of this compound and its counterparts.
In Vitro Syk Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 value of an inhibitor against purified Syk enzyme.
Materials:
-
Recombinant human Syk enzyme
-
Syk Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
White, 384-well assay plates
Procedure:
-
Prepare Reagents: Dilute enzyme, substrate, and ATP in Kinase Buffer.
-
Inhibitor Plating: Add 1 µL of serially diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of Syk enzyme solution to each well and incubate for 15 minutes at room temperature.[1]
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. A typical ATP concentration is at or near the Km for Syk to favor detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate for 60 minutes at room temperature (or an optimized time).[1]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[4]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. This reagent converts the ADP generated by the kinase into ATP.[1][4]
-
Signal Detection: Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the Syk activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Syk Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block Syk autophosphorylation in a cellular context, confirming target engagement.
Objective: To measure the inhibition of BCR-induced Syk phosphorylation (e.g., at Tyr525/526) in B-cells.
Materials:
-
B-cell line (e.g., Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Stimulating agent: Anti-IgM F(ab')₂ fragments
-
Test inhibitors (e.g., this compound)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Primary antibodies: Anti-phospho-Syk (Tyr525/526), Anti-total-Syk
-
HRP-conjugated secondary antibody
-
BSA for blocking (milk can contain phosphoproteins that increase background).[11]
-
TBST buffer (Tris-Buffered Saline with 0.1% Tween-20).[12]
-
ECL detection reagents
Procedure:
-
Cell Culture: Culture Ramos cells to a density of approximately 1-2 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Aliquot cells and pre-incubate with various concentrations of this compound or other inhibitors (and a DMSO vehicle control) for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells by adding anti-IgM F(ab')₂ fragments (e.g., 10 µg/mL) for 5-10 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately stop the reaction by pelleting the cells via centrifugation at 4°C and lysing them in ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, denature in SDS-PAGE sample buffer, separate by SDS-polyacrylamide gel electrophoresis, and transfer to a PVDF membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the anti-phospho-Syk antibody, diluted in 5% BSA/TBST.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.
-
Data Analysis: Quantify the band intensity for phospho-Syk and normalize it to the total Syk signal. Compare the results from inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
Conclusion
This compound is a potent and highly selective preclinical Syk inhibitor, demonstrating robust activity in both biochemical and cellular assays.[4][10] Its efficacy is comparable to or greater than other well-characterized inhibitors such as Fostamatinib's active metabolite, R406. However, its off-target activity on CDK9, although less potent, should be considered in the interpretation of cellular effects.[6] Newer generation inhibitors like Entospletinib and P505-15 show enhanced selectivity, while dual inhibitors such as Cerdulatinib and TAK-659 offer the potential to target multiple signaling pathways simultaneously.[8][9][12] The choice of inhibitor will ultimately depend on the specific research question, balancing the need for high potency against the desired selectivity profile. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative analyses and contribute to the growing understanding of Syk inhibition in disease.
References
- 1. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 2. mabtech.com [mabtech.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Bay 61-3606: A Comparative Analysis of its Cross-Reactivity Profile Against Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
Bay 61-3606 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction in various hematopoietic cells.[1][2][3] Understanding its cross-reactivity profile is paramount for accurately interpreting experimental results and for the development of targeted therapeutic strategies. This guide provides a comparative analysis of this compound's inhibitory activity against a panel of tyrosine kinases, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile of this compound
This compound exhibits high affinity for Syk, with a Ki value of 7.5 nM and an IC50 of approximately 10 nM in cell-free assays.[1][3][4] Its selectivity for Syk is significant when compared to other closely related kinases. The following table summarizes the inhibitory activity of this compound against a selection of tyrosine kinases.
| Kinase Target | IC50 / Ki (nM) | Fold Selectivity vs. Syk (approx.) | Reference |
| Syk | 7.5 (Ki) | 1 | [1][2][4] |
| Syk | 10 (IC50) | 1 | [3][4] |
| CDK9 | 37 (IC50) | 3.7 | [5] |
| MAP4K2 (GCK) | >10-fold less than Syk | >10 | [6] |
| Nek1 | 159 (IC50) | 15.9 | [7] |
| Nek4 | 25 (IC50) | 2.5 | [7] |
| Lyn | >5,400 (Ki) | >720 | [4] |
| Fyn | >12,500 (Ki) | >1667 | [4] |
| Src | >6,250 (Ki) | >833 | [4] |
| Itk | >4,700 (Ki) | >627 | [4] |
| Btk | >5,000 (Ki) | >667 | [4] |
| IKKα | Inhibited | Not specified | [6] |
| IKKβ | No effect | Not applicable | [6] |
Note: IC50 and Ki values are dependent on the specific assay conditions. The data presented here is compiled from various sources and should be used for comparative purposes.
Experimental Protocols
The determination of kinase inhibition is crucial for characterizing the selectivity of compounds like this compound. Below is a generalized protocol for a biochemical kinase assay to determine IC50 values.
Biochemical Kinase Assay for IC50 Determination
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase.
Materials:
-
Recombinant Kinase
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration close to the Km for the specific kinase, e.g., 30 µM)
-
Peptide Substrate (biotinylated or with a fluorescent tag)
-
This compound (serially diluted)
-
Detection Reagents (e.g., Streptavidin-conjugated fluorophore for biotinylated substrates, or specific antibodies for phosphorylated substrates)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare all buffers, enzyme, substrate, and inhibitor solutions to their final concentrations.
-
Inhibitor Addition: Add serially diluted this compound to the wells of a 384-well plate. Include a control with no inhibitor (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Add the detection reagents and incubate as required. Read the plate on a suitable plate reader to measure the extent of substrate phosphorylation.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Signaling Pathways and Experimental Workflows
Syk Signaling Pathway in B-Cell Receptor Activation
Syk is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, Src-family kinases phosphorylate the ITAM motifs of the receptor complex, which then recruit and activate Syk. Activated Syk proceeds to phosphorylate downstream targets, leading to a cascade of events including calcium mobilization, activation of transcription factors, and ultimately, B-cell proliferation and differentiation.[9][10]
Caption: Syk signaling pathway in B-cell receptor activation and its inhibition by this compound.
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity profile of a kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assayquant.com [assayquant.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. biorxiv.org [biorxiv.org]
- 8. courses.edx.org [courses.edx.org]
- 9. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Effects of Bay 61-3606 with Caspase Assays: A Comparative Guide
For researchers and professionals in drug development, understanding the mechanism and efficacy of apoptosis-inducing agents is paramount. This guide provides a comprehensive comparison of Bay 61-3606, a compound initially identified as a Spleen Tyrosine Kinase (Syk) inhibitor, and its potent pro-apoptotic effects, particularly in sensitizing cancer cells to treatment. We delve into its mechanism of action, present supporting experimental data from caspase assays, and compare its performance with alternative compounds.
Mechanism of Action: How this compound Induces Apoptosis
This compound primarily enhances apoptosis by targeting the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1][2][3] This action sensitizes cancer cells, especially those resistant to TNF-Related Apoptosis-Inducing Ligand (TRAIL), to undergo programmed cell death.[1][2][3] The amplification of TRAIL-induced apoptosis by this compound is accompanied by the strong activation of Bak, caspases, and subsequent DNA fragmentation.[1][2][3]
The mechanism is twofold:
-
Post-Translational Degradation: this compound triggers the ubiquitin-dependent proteasomal degradation of the Mcl-1 protein.[1][3]
-
Transcriptional Downregulation: It downregulates Mcl-1 expression at the transcription level.[1][2] Interestingly, this effect is not mediated through its inhibition of Syk, but rather through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[1][2][4] Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, which is crucial for Mcl-1 gene transcription.[1][4]
This dual-action on Mcl-1 leads to the activation of the intrinsic and extrinsic apoptotic pathways, culminating in the activation of executioner caspases.
Performance Data: Caspase Activation
Caspase activity assays are crucial for quantifying the pro-apoptotic effects of compounds like this compound. These assays typically use a fluorogenic substrate that is cleaved by active caspases, releasing a fluorescent signal. Studies show that combining this compound with TRAIL leads to a massive induction of caspase-7 and caspase-8 activity.[1]
Table 1: Effect of this compound on Caspase Activity in Breast Cancer Cells
| Treatment | Target Caspase | Observed Effect on Activity |
| This compound (5 µM) | Caspase-7, Caspase-8 | Minimal increase alone |
| TRAIL (50 ng/ml) | Caspase-7, Caspase-8 | Moderate increase |
| This compound + TRAIL | Caspase-7, Caspase-8 | Strong, synergistic increase[1][2] |
| This compound (0.4 µM) + Paclitaxel | Caspase-3 (inferred from PARP cleavage) | Increased apoptosis over single agents[5] |
| This compound (0.4 µM) + Cisplatin | Caspase-3 (inferred from PARP cleavage) | Increased apoptosis over single agents[5] |
Data is qualitatively summarized from referenced studies. Specific fold-changes may vary by cell line and experimental conditions.
Comparison with Alternative Apoptosis Inducers
This compound's unique mechanism of action sets it apart from other apoptosis-inducing agents. While many compounds trigger apoptosis, their pathways and efficacies differ.
Table 2: Comparison of this compound with Other Pro-Apoptotic Agents
| Compound/Class | Primary Mechanism | Key Features |
| This compound | Mcl-1 and CDK9 Inhibition | Sensitizes TRAIL-resistant cells; dual action on Mcl-1 protein and transcription.[1][2][4] |
| Other Syk Inhibitors (e.g., R406) | Syk Inhibition | Can induce apoptosis in certain cancer cells like retinoblastoma, but may have off-target effects at higher concentrations.[5] this compound's key apoptotic effect is Syk-independent.[3] |
| Chemotherapeutics (e.g., Paclitaxel, Cisplatin) | DNA Damage, Microtubule Disruption | Broad-spectrum cytotoxicity; this compound can potentiate their effects.[5] |
| HDAC Inhibitors (e.g., Sodium Butyrate) | Histone Deacetylase Inhibition | Induces differentiation and apoptosis; may involve TGF-β1 and JNK pathways.[6] |
| Pan-CDK Inhibitors | Broad Cyclin-Dependent Kinase Inhibition | Can induce cell death independent of TGF-β induction.[6] |
Experimental Protocols
Protocol: Fluorometric Caspase Activity Assay
This protocol provides a generalized workflow for measuring caspase-7 and -8 activity in cell lysates using a fluorometric assay system.
1. Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7 breast cancer cells) under appropriate conditions to reach ~80% confluency.
-
Pre-incubate cells with the desired concentration of this compound (e.g., 5 µM) for 1 hour.
-
Add the apoptosis-inducing agent (e.g., TRAIL, 50 ng/ml) and incubate for the desired period (e.g., 24 hours).
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with TRAIL alone.
2. Cell Lysis:
-
Harvest cells by trypsinization and centrifugation at 600 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in chilled Lysis Buffer (specific to the assay kit, e.g., 50 µl per 1-2 x 10^6 cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.
3. Caspase Activity Measurement:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a 96-well microplate, add 50 µl of 2x Reaction Buffer to each well.
-
Add 50 µg of cell lysate to each well.
-
Add 5 µl of the specific caspase substrate (e.g., DEVD-AFC for caspase-7, IETD-AFC for caspase-8).[1][2]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation / 505 nm emission for AFC).
4. Data Analysis:
-
Subtract the background reading (from a blank well with buffer only) from all samples.
-
Compare the fluorescence levels of treated samples to the untreated control to determine the fold-increase in caspase activity.
References
- 1. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound, CDKi, and sodium butyrate treatments alter gene expression in human vestibular schwannomas and cause cell death in vitro - ecancer [ecancer.org]
Bay 61-3606: A Potent Downregulator of Mcl-1 in Cancer Research
A comprehensive guide for researchers comparing Bay 61-3606 with other Mcl-1 inhibitors, supported by experimental data and detailed protocols.
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family, is a critical survival factor for many cancer cells, making it a prime target for therapeutic intervention. Its overexpression is associated with tumor progression and resistance to conventional cancer therapies. This compound, initially identified as a spleen tyrosine kinase (Syk) inhibitor, has emerged as a potent downregulator of Mcl-1, operating through a dual mechanism that is independent of its Syk inhibitory activity. This guide provides a comparative analysis of this compound with other known Mcl-1 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Comparative Efficacy of Mcl-1 Downregulation
The following table summarizes the quantitative data on the efficacy of this compound and other selective Mcl-1 inhibitors. The data highlights the distinct mechanisms and potencies of these compounds in various cancer cell lines.
| Compound | Mechanism of Action | Target | Potency | Cell Line Examples | Reference |
| This compound | Induces ubiquitin-dependent degradation; Suppresses transcription | Mcl-1 (indirect), CDK9 | CDK9 IC₅₀: 37 nM; Syk Kᵢ: 7.5 nM | MCF-7 (Breast Cancer), BL41 (Burkitt's Lymphoma) | [1][2][3] |
| S63845 | Direct binding to Mcl-1 BH3 groove | Mcl-1 | K_d_: 0.19 nM (human Mcl-1) | H929 (Multiple Myeloma), AMO1 (Multiple Myeloma) | [4][5] |
| AMG-176 | Direct binding to Mcl-1 BH3 groove | Mcl-1 | Induces ~30-45% cell death at 100-300 nM in CLL cells | OPM-2 (Multiple Myeloma), CLL (Chronic Lymphocytic Leukemia) | [6][7][8] |
| AZD5991 | Direct binding to Mcl-1 BH3 groove | Mcl-1 | Kᵢ: 0.13 nM; Caspase EC₅₀: <100 nM in AML and MM cell lines | MOLP8 (Multiple Myeloma), MV4;11 (Acute Myeloid Leukemia) | [9][10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess Mcl-1 downregulation.
Western Blot Analysis for Mcl-1 Protein Levels
This protocol is adapted from studies investigating the effect of this compound on Mcl-1 protein expression.[2][12]
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7 or BL41) at a suitable density in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with this compound at desired concentrations (e.g., 2.5 µM or 5 µM) or vehicle control (DMSO) for specified time points (e.g., 1, 2, 4, 6, 12, or 24 hours).[3]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Mcl-1 (diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Mcl-1 protein levels to the loading control.
-
Reverse Transcription Quantitative PCR (RT-qPCR) for Mcl-1 mRNA Levels
This protocol is based on methodologies used to assess the transcriptional regulation of Mcl-1 by this compound.[1][12]
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the Western Blot protocol for cell seeding and treatment.
-
-
RNA Extraction:
-
Wash cells with PBS.
-
Extract total RNA from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for Mcl-1 and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green qPCR master mix.
-
Example Mcl-1 primers:
-
Forward: 5'-ATGCTTCGGAAACTGGACAT-3'[12]
-
Reverse: 5'-TCGGTGGTCCTTGAGGAGAT-3'
-
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Mcl-1 and the housekeeping gene in both treated and control samples.
-
Calculate the relative Mcl-1 mRNA expression using the ΔΔCt method.
-
Conclusion
This compound presents a compelling profile as an Mcl-1 downregulating agent with a unique dual mechanism of action that distinguishes it from direct BH3 mimetics. While direct inhibitors like S63845, AMG-176, and AZD5991 exhibit high potency in binding to Mcl-1, the ability of this compound to both transcriptionally repress and promote the degradation of Mcl-1 offers a multifaceted approach to targeting this crucial survival protein. The provided data and protocols serve as a valuable resource for researchers investigating Mcl-1 inhibition and aim to facilitate further comparative studies to delineate the optimal therapeutic strategies for cancers dependent on Mcl-1.
References
- 1. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 9. AZD5991 [openinnovation.astrazeneca.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Syk Inhibitors: Bay 61-3606 vs. PRT062607
In the landscape of kinase inhibitors, Spleen Tyrosine Kinase (Syk) has emerged as a critical target for therapeutic intervention in a host of inflammatory diseases and hematological malignancies. Among the numerous small molecule inhibitors developed to target Syk, Bay 61-3606 and PRT062607 have garnered significant attention from the research community. This guide provides a detailed comparison of these two compounds, focusing on their inhibitory potency, cellular effects, and the experimental methodologies used for their characterization.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and PRT062607 against Syk have been quantified in various biochemical and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. It is important to note that direct comparison of absolute values across different studies should be approached with caution, as experimental conditions, such as ATP concentration in biochemical assays, can significantly influence the results.
| Inhibitor | Parameter | Value (nM) | Assay Type | Reference |
| This compound | IC50 | 10 | Biochemical Assay | [1][2] |
| Ki | 7.5 | Biochemical Assay | [1][2] | |
| PRT062607 | IC50 | 1 - 2 | Biochemical Assay | [1] |
From the available data, PRT062607 demonstrates greater potency in biochemical assays, with a reported IC50 in the low nanomolar range, suggesting a high affinity for the Syk kinase.[1] this compound is also a potent inhibitor, with reported IC50 and Ki values in the low nanomolar range.[1][2] Both compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the Syk kinase domain to prevent its phosphorylation and subsequent activation.[3]
Cellular Activity and Downstream Signaling
Beyond direct kinase inhibition, the efficacy of these compounds has been assessed in cellular contexts. A study directly comparing this compound and PRT062607 in neuroblastoma cell lines demonstrated that both inhibitors can reduce cell viability and affect downstream signaling pathways.[4] Specifically, both compounds were shown to decrease the phosphorylation of ERK1/2 and Akt, key downstream effectors of Syk signaling.[4] Another study in acute myeloid leukemia (AML) cell lines also utilized both inhibitors to probe the effects of Syk inhibition on cell viability.[5][6]
Experimental Methodologies
To provide a clearer understanding of how the inhibitory properties of these compounds are determined, detailed protocols for representative biochemical and cellular assays are provided below.
Biochemical Syk Inhibition Assay (In Vitro Kinase Assay)
This assay quantifies the direct inhibition of purified Syk kinase activity by a compound.
Objective: To determine the IC50 value of an inhibitor against recombinant Syk kinase.
Materials:
-
Recombinant human Syk kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution at a concentration close to the Km for Syk
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test inhibitors (this compound or PRT062607) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the diluted inhibitors to the wells. Include a DMSO-only control (vehicle).
-
Add the recombinant Syk kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and quantify the amount of ADP produced (or substrate phosphorylated) using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Syk Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block Syk autophosphorylation within a cellular context.
Objective: To determine the effect of inhibitors on the phosphorylation of Syk at specific tyrosine residues (e.g., Tyr525/526) in cultured cells.
Materials:
-
Cell line expressing Syk (e.g., a B-cell lymphoma line or a macrophage cell line)
-
Cell culture medium and supplements
-
Test inhibitors (this compound or PRT062607) dissolved in DMSO
-
Stimulating agent (e.g., anti-IgM for B-cells, or zymosan for macrophages)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total Syk, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere or grow to the desired confluence.
-
Pre-treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to induce Syk activation for a short period (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS to stop the stimulation.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Syk and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of Syk phosphorylation.
Signaling Pathway and Mechanism of Action
Both this compound and PRT062607 are ATP-competitive inhibitors of Syk. They exert their function by binding to the ATP-binding pocket within the kinase domain of Syk, thereby preventing the transfer of a phosphate group from ATP to the tyrosine residues in the activation loop of Syk and its downstream substrates. This inhibition blocks the entire downstream signaling cascade that is dependent on Syk activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Increased SYK activity is associated with unfavorable outcome among patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Validating the In Vivo Anti-Inflammatory Efficacy of Bay 61-3606: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Bay 61-3606, a potent and selective spleen tyrosine kinase (Syk) inhibitor. The data presented here, compiled from various preclinical studies, demonstrates its efficacy in diverse animal models of inflammation and offers insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers evaluating this compound as a potential therapeutic agent.
Performance Comparison: this compound vs. Alternatives
This compound has been evaluated in several in vivo models of inflammation, often demonstrating comparable or superior efficacy to established anti-inflammatory agents. The following tables summarize the key quantitative findings from these studies.
| Model | Species | This compound Dose & Route | Comparator Drug & Dose | Key Efficacy Metric | This compound Result | Comparator Result |
| Ovalbumin-Induced Airway Inflammation | Rat | 30 mg/kg, p.o., b.i.d. | Dexamethasone, 0.3 mg/kg, p.o., b.i.d. | Inhibition of Eosinophil Accumulation in BAL Fluid | 70% inhibition[1] | Comparable to this compound[1] |
| Traumatic Brain Injury (CCI Model) | Mouse | 3 mg/kg, i.p. | Vehicle Control | Reduction in Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significant reduction[2] | N/A |
| Zymosan-Induced Non-Septic Shock | Rat | 3 mg/kg, i.p. | Vehicle Control | Reversal of Hypotension and Reduction of Inflammatory Mediators | Significant reversal and reduction | N/A |
| Epidermolysis Bullosa Acquisita | Mouse | 25 or 50 mg/kg, p.o., twice daily | Solvent Control | Reduction in Affected Body Surface Area | Dose-dependent, almost complete protection | N/A |
| LPS-Induced Neurodegeneration | Mouse | Not specified | Vehicle Control | Suppression of Activated Microglia and Inflammatory Cytokines | Significant suppression[3] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key in vivo studies cited in this guide.
Ovalbumin-Induced Airway Inflammation in Rats
-
Animal Model: Male Wistar rats.
-
Sensitization: Rats were sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) in aluminum hydroxide gel on days 0 and 14.
-
Challenge: On days 20 and 21, sensitized rats were challenged with an aerosolized 1% OVA solution.
-
Drug Administration: this compound (30 mg/kg) or dexamethasone (0.3 mg/kg) was administered orally (p.o.) twice daily (b.i.d.) from day 0 to day 21.
-
Endpoint Analysis: Bronchoalveolar lavage (BAL) fluid was collected to assess the infiltration of inflammatory cells, particularly eosinophils.
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury in Mice
-
Animal Model: Mice are anesthetized and placed in a stereotaxic frame.
-
Injury Induction: A craniotomy is performed over the parietal cortex. A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura mater.
-
Drug Administration: this compound (3 mg/kg) was administered intraperitoneally (i.p.) after the induction of traumatic brain injury (TBI).[2]
-
Endpoint Analysis: Brain tissues are collected for analysis of inflammatory markers, such as cytokines (TNF-α, IL-1β, IL-6) and microglial activation, through methods like quantitative PCR, ELISA, and immunohistochemistry.[2]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of spleen tyrosine kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling cascades of various immune receptors. By inhibiting Syk, this compound effectively dampens the inflammatory response mediated by cells such as mast cells, B cells, macrophages, and neutrophils.
The following diagram illustrates the pivotal position of Syk in inflammatory signaling and how its inhibition by this compound can block downstream inflammatory processes.
References
Comparative analysis of Bay 61-3606's impact on different cancer cell types.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spleen tyrosine kinase (SYK) inhibitor, Bay 61-3606, and its effects across various cancer cell types. The information presented is curated from peer-reviewed scientific literature to support research and drug development efforts.
Mechanism of Action: Beyond SYK Inhibition
This compound is a potent and selective, ATP-competitive inhibitor of spleen tyrosine kinase (SYK) with a Ki of 7.5 nM and an IC50 of 10 nM.[1][2] While SYK is its primary target, research has revealed that this compound can exert its anti-cancer effects through multiple pathways.
In several cancer types, the anti-proliferative and pro-apoptotic effects of this compound are linked to its inhibition of SYK.[3] This kinase is involved in various cellular processes, including proliferation, survival, and migration.[3] However, in some contexts, such as in certain breast cancer cells, the effects of this compound are independent of SYK.[4] In these cases, this compound has been shown to downregulate the anti-apoptotic protein Mcl-1 through two main mechanisms: promoting its ubiquitin-dependent degradation and inhibiting its transcription by targeting Cyclin-Dependent Kinase 9 (CDK9).[5][6] this compound has been found to inhibit CDK9 kinase activity with an IC50 of 37 nM.[4]
Furthermore, in colorectal cancer cells with mutant K-RAS, this compound's effects are not mediated by SYK but potentially through the inhibition of MAP4K2.[7] This highlights the context-dependent mechanism of action of this compound.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The following tables summarize the in vitro efficacy of this compound across a range of cancer cell lines, presenting IC50 values and observed apoptotic effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Leukemia | |||
| Acute Myeloid Leukemia (AML) | MV-4-11 | 0.007394 - 9.069 | IC50 varies with incubation time (e.g., 9.069 µM at 24h, 2.420 µM at 48h).[4][8] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 0.104037 | From Genomics of Drug Sensitivity in Cancer Project.[9] |
| Eosinophilic Leukemia | EoL-1-cell | 0.33275 | From Genomics of Drug Sensitivity in Cancer Project.[4] |
| B-cell Leukemia | NALM-6 | 0.41739 | From Genomics of Drug Sensitivity in Cancer Project.[4] |
| Multiple Myeloma (MM) | |||
| Multiple Myeloma | RPMI-8226 | 1.422 - 7.622 | IC50 decreases with longer incubation times (e.g., 7.622 µM at 24h, 1.422 µM at 72h).[8] |
| Multiple Myeloma | NCI-H929 | 1.022 - 3.300 | IC50 decreases with longer incubation times (e.g., 3.300 µM at 24h, 1.022 µM at 72h).[8] |
| Lymphoma | |||
| B-cell Lymphoma | SU-DHL-5 | 0.300635 | From Genomics of Drug Sensitivity in Cancer Project.[9] |
| B-cell Lymphoma | SU-DHL-6 | 0.534383 | From Genomics of Drug Sensitivity in Cancer Project.[9] |
| Solid Tumors | |||
| Lung (Mesothelioma) | NCI-H2369 | 0.177101 | From Genomics of Drug Sensitivity in Cancer Project.[9] |
| Lung (Small Cell Carcinoma) | SBC-3 | 0.478823 | From Genomics of Drug Sensitivity in Cancer Project.[9] |
| Breast Cancer | EFM-192A | 0.537082 | From Genomics of Drug Sensitivity in Cancer Project.[9] |
| Neuroblastoma | SH-SY5Y | Sensitive | Significantly reduces cell viability in a dose-dependent manner.[5] |
| Neuroblastoma | SK-N-BE | Sensitive | Significantly reduces cell viability in a dose-dependent manner, though less sensitive than SH-SY5Y.[5] |
Table 2: Pro-Apoptotic Effects of this compound
| Cancer Type | Cell Line | Treatment Conditions | Observed Effect |
| Multiple Myeloma (MM) | RPMI-8226 | 2.5, 5, 10, 20 µM for 48h | Concentration-dependent increase in early and late apoptosis.[8] |
| NCI-H929 | 2.5, 5, 10, 20 µM for 48h | Concentration-dependent increase in early and late apoptosis.[8] | |
| Acute Myeloid Leukemia (AML) | MV4-11 | Not specified | Induces apoptosis in a concentration-dependent manner.[10] |
| Breast Cancer | MCF-7 | 2.5 µM this compound + 50 ng/ml TRAIL for 24h | Sensitizes cells to TRAIL-induced apoptosis.[6] |
| Colorectal Cancer | DLD-1 | Up to 1 µM for 72h | Did not induce apoptosis in this cell line.[7] |
Comparative Performance with Other SYK Inhibitors
While direct comparative studies are limited, some data allows for an indirect comparison of this compound with other SYK inhibitors.
-
In Colorectal Cancer: In DLD-1 colorectal cancer cells, this compound showed an effect on cell viability, whereas R406, a structurally distinct SYK inhibitor, did not, suggesting the effect of this compound in this context is SYK-independent.[7]
-
In Acute Myeloid Leukemia (AML): The sensitivity of AML cell lines to this compound and another SYK inhibitor, PRT062607, was found to correlate with the basal level of SYK activation.
-
General Comparison: Fostamatinib (the prodrug of R406) and Entospletinib are other notable SYK inhibitors.[3] Fostamatinib is approved for chronic immune thrombocytopenia and has been investigated for its potential to reduce MUC1 in acute lung injury.[3][11] Entospletinib has also been evaluated in clinical trials for hematological malignancies.[3] The choice of inhibitor may depend on the specific cancer type and the desired mechanism of action (SYK-dependent vs. independent effects).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Cell Viability Assay (WST-8/CCK-8 Method)
This protocol is adapted from a study on vascular smooth muscle cells and is applicable to cancer cell lines.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
WST-8/CCK-8 Addition: Add 10 µL of WST-8 or CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This is a standard protocol for quantifying apoptosis by flow cytometry.[1][13][14][15][16]
-
Cell Culture and Treatment: Plate cells (e.g., 1 x 10⁶ cells in a 6-well plate or T25 flask) and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the collected medium. For suspension cells, simply collect the cells.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Western Blot Analysis
This protocol outlines the general steps for detecting protein expression and phosphorylation changes following this compound treatment.[6][7]
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SYK, anti-phospho-SYK, anti-Mcl-1, anti-PARP, anti-Actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. kumc.edu [kumc.edu]
- 2. researchgate.net [researchgate.net]
- 3. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, CDKi, and sodium butyrate treatments alter gene expression in human vestibular schwannomas and cause cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Drug: BAY-61-3606 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. d-nb.info [d-nb.info]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Bay 61-3606: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing Bay 61-3606, a potent spleen tyrosine kinase (Syk) inhibitor, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound.
It is critical to note that different forms of this compound (e.g., free base, hydrochloride, dihydrochloride) may have varying hazard classifications. Therefore, always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact product in use.
Hazard Profile Overview
The hazard classification of this compound can differ based on its salt form. The hydrochloride salt is listed in one SDS as not classified as a hazardous substance.[3] In contrast, the free base and dihydrochloride forms are categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4][5] Due to these discrepancies and the potential for significant environmental harm, a cautious approach treating all forms as hazardous is recommended.
| Form of this compound | CAS Number | Hazard Statements |
| Free Base | 732983-37-8 | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[4] |
| Hydrochloride | 1615197-10-8 | Not classified as hazardous according to one source.[3] |
| Dihydrochloride | 648903-57-5 | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[5] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the appropriate personal protective equipment is worn to minimize exposure risks.
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: For powdered forms, a type N95 (US) respirator or equivalent is recommended to avoid dust inhalation.
-
Body Protection: A laboratory coat should be worn.
Safe Handling Practices:
-
Avoid contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]
Step-by-Step Disposal Procedure
Given that some forms of this compound are classified as very toxic to aquatic life, it is imperative to prevent its release into the environment.[4][5] The following procedure outlines the recommended steps for proper disposal.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials from spills, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the waste material and is kept securely sealed when not in use.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." List any solvents or other chemicals present in the waste mixture.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[4][5][6]
-
Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination. [4][5] One SDS suggests that smaller quantities of the hydrochloride form can be disposed of with household waste; however, this is not standard practice for laboratory chemicals and is strongly discouraged due to the aquatic toxicity of other forms.[3]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, don the full personal protective equipment as described above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
